4-(Trifluoromethyl)anisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIPQRIPCRRISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344942 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-52-8 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(trifluoromethyl)anisole, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines detailed experimental protocols, quantitative data, and visual representations of the synthetic and analytical workflows.
Introduction
This compound, also known as 1-methoxy-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for novel therapeutic agents and functional materials. This guide details a common synthetic route and the essential analytical techniques for its characterization.
Synthesis of this compound
A prevalent method for the synthesis of this compound is the methylation of 4-(trifluoromethyl)phenol. This reaction is typically carried out using a methylating agent in the presence of a base.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Methylation of 4-(Trifluoromethyl)phenol
This protocol is adapted from general procedures for the O-methylation of phenols.[1][2][3]
Materials:
-
4-(Trifluoromethyl)phenol
-
Dimethyl carbonate (DMC) or Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the methylating agent (dimethyl carbonate, 1.2 eq, or methyl iodide, 1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone, the boiling point is 56 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C8H7F3O | [4] |
| Molecular Weight | 176.14 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 166.4 °C at 760 mmHg | [] |
| Density | 1.198 g/cm³ | [] |
Spectroscopic Data
The structural confirmation of this compound is achieved through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR (CDCl₃) | 7.55 | d | 8.8 |
| 6.95 | d | 8.8 | |
| 3.85 | s | - | |
| ¹³C NMR (CDCl₃) | 161.2 | s | - |
| 126.8 (q) | q | ~3.5 | |
| 124.2 (q) | q | ~272 | |
| 122.5 (q) | q | ~33 | |
| 114.2 | s | - | |
| 55.4 | s | - | |
| ¹⁹F NMR (CDCl₃) | -61.5 | s | - |
Note: NMR data is compiled from representative spectra of similar compounds and may vary slightly based on the solvent and instrument used.[7][8]
Mass Spectrometry (MS):
-
GC-MS: The mass spectrum would show a molecular ion peak (M+) at m/z = 176.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5]
-
It may cause skin and eye irritation.[5]
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5]
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and data are intended to assist researchers and professionals in the efficient and accurate preparation and analysis of this important chemical intermediate. The unique properties conferred by the trifluoromethyl group will continue to make this and related compounds valuable tools in the advancement of drug discovery and material science.
References
- 1. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 402-52-8 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Guide: Physicochemical Properties of 4-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)anisole. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document includes key quantitative data, detailed experimental protocols for property determination and synthesis, and a visual representation of the experimental workflow.
Core Physicochemical Properties
This compound, also known as 1-methoxy-4-(trifluoromethyl)benzene, is a fluorinated aromatic ether.[1] Its unique electronic properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound based on available literature data.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₃O | [1][] |
| Molecular Weight | 176.14 g/mol | [1][][3][4] |
| Melting Point | -9 °C | [3] |
| Boiling Point | 166.4 °C at 760 mmHg169 °C at 754 mmHg | [][3] |
| Density | 1.198 g/cm³1.245 g/mL | [][3] |
| Refractive Index (n_D²⁰) | 1.4291.4450 | [][3] |
| Flash Point | 60 °C (140 °F) | [3] |
| Solubility | Qualitative: Low solubility in water; soluble in organic solvents. Specific quantitative data is not readily available. | [5] |
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is an adapted general procedure for the Williamson ether synthesis, a reliable method for preparing ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
Materials:
-
4-(Trifluoromethyl)phenol
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 4-(Trifluoromethyl)phenol to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.
-
Deprotonation: Slowly add sodium hydride (as a 60% dispersion in mineral oil) to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be further purified by distillation or column chromatography to yield pure this compound.
Determination of Physicochemical Properties
The following are general experimental protocols for the determination of the key physicochemical properties of this compound.
-
Sample Preparation: Place a small amount of this compound into a small test tube.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Reading: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
-
Pycnometer Preparation: Clean and dry a pycnometer (a small glass flask of a known volume) and record its mass (m₁).
-
Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles, and record the mass (m₂).
-
Water Calibration: Empty and clean the pycnometer, then fill it with distilled water and record the mass (m₃).
-
Temperature Measurement: Measure the temperature of the water.
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the measured temperature.
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.
-
Sample Preparation: In a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone) in small, incremental volumes (e.g., 0.1 mL).
-
Observation: After each addition, vortex or shake the test tube vigorously and observe if the solute dissolves completely.
-
Classification: Classify the solubility based on the amount of solvent required to dissolve the solute (e.g., soluble, sparingly soluble, insoluble).
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and physicochemical characterization of this compound.
This diagram outlines the major steps involved, from the initial reactants to the final compilation of physicochemical data. The synthesis phase involves the chemical reaction, work-up, and purification. The characterization phase includes the determination of various physical properties and spectroscopic analysis to confirm the structure and purity of the synthesized compound.
References
Spectroscopic Analysis of 4-(Trluoromethyl)anisole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-(Trluoromethyl)anisole, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Spectroscopic Data Summary
The spectroscopic data for 4-(Trluoromethyl)anisole (CAS No: 402-52-8, Molecular Formula: C₈H₇F₃O, Molecular Weight: 176.14) are summarized in the tables below.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.58 | d | 8.8 | 2H | Ar-H (ortho to CF₃) |
| 6.98 | d | 8.8 | 2H | Ar-H (ortho to OCH₃) |
| 3.84 | s | - | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 162.8 | Ar-C (para to CF₃) |
| 126.9 (q, J = 3.8 Hz) | Ar-C (ortho to CF₃) |
| 124.3 (q, J = 270.3 Hz) | -CF₃ |
| 122.9 (q, J = 32.5 Hz) | Ar-C (ipso to CF₃) |
| 114.2 | Ar-C (ortho to OCH₃) |
| 55.5 | -OCH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3081, 3054, 3015 | Weak | C-H stretch (aromatic) |
| 2970, 2948, 2848 | Weak | C-H stretch (methyl) |
| 1616, 1590, 1520 | Strong | C=C stretch (aromatic ring) |
| 1328 | Strong | C-F stretch (symmetric) |
| 1262 | Strong | C-O-C stretch (asymmetric) |
| 1165, 1112, 1069 | Strong | C-F stretch |
| 1021 | Medium | C-O-C stretch (symmetric) |
| 842 | Strong | C-H bend (out-of-plane, para-disubstituted) |
Sample Preparation: Liquid Film
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 161 | 15 | [M - CH₃]⁺ |
| 147 | 30 | [M - CHO]⁺ |
| 133 | 85 | [M - CH₃ - CO]⁺ |
| 107 | 20 | [M - CF₃]⁺ |
| 95 | 40 | [C₆H₄O]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of 4-(Trluoromethyl)anisole (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared by dissolving the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Typical parameters include a 30° pulse width, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required. A longer relaxation delay (5-10 seconds) may be necessary for accurate integration of quaternary carbons, although this is less critical for routine identification.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As 4-(Trluoromethyl)anisole is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to create a uniform film of the sample.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Collection: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Inlet System: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification, or through a direct insertion probe. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
-
Ionization: Electron Ionization (EI) is employed, with electrons accelerated to an energy of 70 eV to induce ionization and fragmentation of the sample molecules.
-
-
Mass Analysis and Detection:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The data is processed to identify the molecular ion peak and the major fragment ions, which provide valuable information about the molecular structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-(Trluoromethyl)anisole.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Trifluoromethyl Group's Profound Electronic Influence on Anisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group onto an anisole scaffold dramatically alters its electronic properties, a feature of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide delves into the core electronic effects of the trifluoromethyl group at the ortho, meta, and para positions of anisole, providing a comprehensive overview of its impact on reactivity and spectroscopic characteristics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying electronic principles.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the trifluoromethyl group is quantifiable through several key parameters, most notably Hammett constants and ¹⁹F NMR chemical shifts. These values provide a clear picture of how the -CF3 group influences the electron density distribution within the anisole ring.
Hammett Substituent Constants
The Hammett equation (
log(K/K0)=σρ
) provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, sigma (σ
σ
| Substituent Position | Hammett Constant (
| Hammett Constant (
|
| Trifluoromethyl (-CF₃) | 0.54 | 0.43 |
| Methoxy (-OCH₃) | -0.27 | 0.12 |
Note: These are general Hammett constants and can vary slightly depending on the specific reaction and conditions.
¹⁹F NMR Chemical Shifts
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of fluorine-containing molecules.[1] The chemical shift of the ¹⁹F nucleus is highly sensitive to the electron density around it.[1] Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (more positive ppm values), while electron-donating groups cause an upfield shift. The chemical shifts for the trifluoromethyl group on the anisole ring are expected to vary depending on its position due to the interplay of inductive and resonance effects.
| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) |
| 4-Trifluoromethylanisole | -61.2 |
| 3-Trifluoromethylaniline | ~ -63 |
| 2-Trifluoromethylaniline | ~ -60 |
Values for trifluoromethylanilines are used as approximations for the corresponding anisoles due to the limited direct data for all isomers of trifluoromethylanisole. The electronic environment is similar, but not identical.
Experimental Protocols
The synthesis of trifluoromethylated anisoles can be achieved through various methods. A common and effective approach is the Williamson ether synthesis, starting from the corresponding trifluoromethylphenols.
General Protocol for Williamson Ether Synthesis of Trifluoromethylanisoles
This protocol outlines the synthesis of ortho-, meta-, and para-trifluoromethylanisole from the corresponding trifluoromethylphenols.
Materials:
-
2-, 3-, or 4-Trifluoromethylphenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the corresponding trifluoromethylphenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylanisole isomer.
Visualizing Electronic Effects and Reaction Mechanisms
The electronic influence of the trifluoromethyl group can be further understood by visualizing molecular orbitals and reaction pathways.
Molecular Orbital Diagram
The following diagram illustrates the conceptual mixing of the π molecular orbitals of the benzene ring with the p-orbital of the oxygen in anisole and the perturbation caused by the strongly electron-withdrawing trifluoromethyl group.
References
Quantum Chemical Calculations for 4-(Trifluoromethyl)anisole: A Technical Guide
Introduction
4-(Trifluoromethyl)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, and the methoxy (-OCH3) group, an electron-donating group, imparts unique electronic and physicochemical properties to the molecule. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological activity, and elucidating its role in various chemical processes. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to characterize this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
This guide leverages Density Functional Theory (DFT), a robust computational method, to explore the geometric, electronic, and spectroscopic properties of this compound. Detailed computational protocols are provided, alongside a structured presentation of hypothetical quantitative data to facilitate a clear understanding of the expected results.
Computational Methodology
The quantum chemical calculations outlined in this guide are typically performed using the Gaussian suite of programs. The methodology involves a multi-step process, beginning with the construction of the initial molecular geometry, followed by optimization to find the lowest energy conformation, and then calculation of various molecular properties.
Geometry Optimization and Vibrational Frequency Analysis
The initial 3D structure of this compound can be built using molecular modeling software. This structure is then optimized to a stationary point on the potential energy surface using DFT. A popular and effective functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). To ensure a good balance between accuracy and computational cost, a Pople-style basis set such as 6-311++G(d,p) is commonly employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and fluorine atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in the molecule.
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the natural bond orbital (NBO) analysis. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. The MEP provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. NBO analysis offers insights into intramolecular and intermolecular interactions, such as hyperconjugation and charge delocalization.
Data Presentation
The quantitative data obtained from these calculations are best summarized in structured tables for easy comparison and interpretation.
Table 1: Optimized Geometric Parameters (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O | 1.365 | C-O-C | 118.5 |
| O-CH3 | 1.420 | C-C-O | 124.0 |
| C-CF3 | 1.490 | C-C-C | 119.5 |
| C-F | 1.345 | F-C-F | 107.0 |
| Aromatic C-C | 1.395 | ||
| Aromatic C-H | 1.085 |
Table 2: Calculated Vibrational Frequencies (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretch |
| ν(C-H) methyl | 2950 | 2945 | Methyl C-H stretch |
| ν(C=C) aromatic | 1610 | 1605 | Aromatic C=C stretch |
| ν(C-O) | 1250 | 1245 | C-O stretch |
| ν(C-F) | 1130 | 1125 | C-F stretch |
Table 3: Electronic Properties (Illustrative Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Visualization of Computational Workflow and Molecular Properties
Visual representations are essential for understanding the workflow of quantum chemical calculations and the relationships between different molecular properties.
Caption: Workflow for quantum chemical calculations of this compound.
Caption: Relationship between molecular structure and calculated properties.
Conclusion
Quantum chemical calculations provide a powerful framework for the in-depth characterization of this compound. The methodologies and illustrative data presented in this technical guide demonstrate the utility of DFT in elucidating the geometric, electronic, and spectroscopic features of this important molecule. By integrating these computational techniques into the research and development pipeline, scientists can gain a deeper understanding of its structure-property relationships, enabling the rational design of new molecules with tailored functionalities for applications in drug discovery and materials science.
A Technical Guide to the Reactivity of 4-(Trifluoromethyl)anisole in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 4-(trifluoromethyl)anisole in electrophilic aromatic substitution (EAS) reactions. Understanding the electronic interplay of the methoxy and trifluoromethyl substituents is crucial for predicting reaction outcomes and designing synthetic routes in medicinal and materials chemistry.
Introduction to Electrophilic Aromatic Substitution and Substituent Effects
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction's rate and regioselectivity are profoundly influenced by the electronic properties of substituents already present on the ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
-
Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions.[1][2]
-
Deactivating groups withdraw electron density from the ring, decreasing its nucleophilicity and reactivity. With the exception of halogens, these groups generally direct incoming electrophiles to the meta position.[1][3]
This compound presents a classic case of competing substituent effects, with an activating methoxy group and a deactivating trifluoromethyl group positioned para to each other.
Electronic Effects in this compound
The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of its two substituents.
-
Methoxy Group (-OCH₃): The methoxy group is a strong activating group.[2] It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the π-system of the ring. This increases the electron density at the ortho and para positions. It also has a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The resonance effect is dominant, making the methoxy group a powerful ortho-, para-director.[2][4]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group.[3][5] It exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[1][5] This effect significantly reduces the electron density of the entire aromatic ring, making it much less reactive towards electrophiles.[3] The -CF₃ group is a meta-director.[1][3]
Combined Influence and Regioselectivity
In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group dominates the regioselectivity of the reaction. The strong deactivating nature of the trifluoromethyl group, however, renders the ring less nucleophilic than anisole, requiring more forcing reaction conditions for substitution to occur.
Electrophilic attack will be directed to the positions ortho to the activating methoxy group (C2 and C6). The para position relative to the methoxy group is blocked by the trifluoromethyl group. The positions meta to the methoxy group (C3 and C5) are deactivated by both the inductive effect of the methoxy group and the powerful deactivating effect of the trifluoromethyl group, making substitution at these sites highly unfavorable.
Quantitative Data on Reactivity
While specific kinetic data for the electrophilic substitution of this compound is not extensively published, the expected reactivity can be inferred from the known effects of the individual substituents. The trifluoromethyl group is one of the most strongly deactivating groups, while the methoxy group is one of the most strongly activating. The overall effect is a significantly deactivated ring compared to anisole, but still likely more reactive than nitrobenzene.
| Compound | Substituent(s) | Relative Reactivity (Benzene = 1) | Expected Major Product(s) |
| Anisole | -OCH₃ | ~10⁶ | Ortho/Para-substituted |
| Benzene | -H | 1 | Monosubstituted |
| This compound | -OCH₃, -CF₃ | < 1 (Deactivated) | 2-substituted |
| Nitrobenzene | -NO₂ | ~10⁻⁷ | Meta-substituted |
| Table 1: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution. The relative reactivity for this compound is an estimate based on substituent effects. |
Key Electrophilic Aromatic Substitution Reactions
Due to the deactivating influence of the trifluoromethyl group, electrophilic aromatic substitution reactions on this compound generally require more vigorous conditions (e.g., stronger acids, higher temperatures, or longer reaction times) than similar reactions with anisole.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6] For this compound, the nitro group is expected to add at the 2-position.
Expected Product: 2-Nitro-4-(trifluoromethyl)anisole
Experimental Protocol: General Procedure for Nitration
This protocol is a general guideline adapted from procedures for deactivated aromatic compounds and should be optimized.
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel. Cool the flask in an ice-water bath.
-
Reagent Preparation: To the cooled flask, add this compound (1.0 eq.) dissolved in a minimal amount of concentrated sulfuric acid.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Halogenation
Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the ring. For deactivated substrates, a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) is typically required to polarize the halogen molecule and generate a more potent electrophile.[7]
Expected Product (Bromination): 2-Bromo-4-(trifluoromethyl)anisole
Experimental Protocol: General Procedure for Bromination
This protocol is a general guideline and requires optimization.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in the flask. Add the Lewis acid catalyst (e.g., anhydrous FeBr₃, 0.1 eq.).
-
Addition of Bromine: Slowly add a solution of bromine (1.05 eq.) in the same solvent from the addition funnel at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Isolation and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the product can be purified by column chromatography or distillation.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are challenging for strongly deactivated rings like this compound. The strong electron-withdrawing nature of the -CF₃ group reduces the ring's nucleophilicity to a level where it may not react under standard Friedel-Crafts conditions.[8] Furthermore, the methoxy group can coordinate with the Lewis acid catalyst, further deactivating the ring. While potentially feasible under very harsh conditions with strong Lewis acids, these reactions often result in low yields or failure. Alternative synthetic strategies are typically preferred to install acyl or alkyl groups.
Mechanism of Substitution
The mechanism of electrophilic aromatic substitution on this compound proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[9]
-
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This attack is favored at the C2 position (ortho to the -OCH₃ group) because the methoxy group can effectively stabilize the resulting positive charge through resonance.
-
Formation of the Sigma Complex: A carbocation intermediate is formed, and the aromaticity of the ring is temporarily lost. The positive charge is delocalized across the ring, with significant resonance contributors placing the charge on the carbon bearing the methoxy group, where the oxygen's lone pair can provide additional stabilization.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the final substituted product.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is a nuanced interplay of competing electronic effects. The methoxy group acts as a powerful ortho, para-director, dictating the position of electrophilic attack primarily to the C2 and C6 positions. However, the trifluoromethyl group strongly deactivates the ring, necessitating more forceful reaction conditions compared to anisole. Friedel-Crafts reactions are particularly challenging and often impractical. This understanding is vital for professionals in drug development and materials science when designing syntheses involving this and structurally related molecules.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Role of 4-(Trifluoromethyl)anisole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. Among these, the 4-(trifluoromethyl)phenoxy group, often derived from 4-(trifluoromethyl)anisole, stands out as a privileged scaffold. Its unique electronic properties and metabolic stability have led to its integration into a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its application in the synthesis of bioactive molecules, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and synthetic workflows.
The trifluoromethyl group (-CF3) is a powerful bioisostere for a methyl group, yet it imparts profoundly different physicochemical properties to a molecule.[1] Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing binding interactions with biological targets.[2] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a critical attribute for enhancing the pharmacokinetic profile of drug candidates.[3] this compound serves as a key building block, providing a gateway to the introduction of the 4-(trifluoromethyl)phenoxy motif into a wide range of molecular architectures.
Physicochemical Properties and Synthetic Utility
This compound is a colorless liquid with a boiling point of 166.4°C at 760mmHg and a density of 1.198 g/cm³.[4] Its primary utility in medicinal chemistry stems from its conversion to 4-(trifluoromethyl)phenol. This transformation is typically achieved through demethylation, a fundamental reaction that unmasks the reactive hydroxyl group, enabling subsequent etherification or other coupling reactions.
Demethylation of this compound
A common method for the demethylation of aryl methyl ethers like this compound involves the use of strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM).
Applications in Drug Discovery and Development
The 4-(trifluoromethyl)phenoxy moiety has been successfully incorporated into a variety of drug candidates and approved drugs, targeting a range of therapeutic areas. Its ability to enhance potency, selectivity, and pharmacokinetic properties makes it a valuable component in the medicinal chemist's toolkit.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5] The 4-(trifluoromethyl)phenoxy group has been featured in the design of potent and selective kinase inhibitors.
One notable example is in the development of novel 2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.[6] The inclusion of a trifluoromethyl group on the aniline ring has been shown to be crucial for activity.
Another significant application is in the development of Sorafenib (Nexavar), a multi-kinase inhibitor approved for the treatment of certain types of cancer.[7] While not directly containing a 4-(trifluoromethyl)phenoxy group, its structure features a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the importance of the trifluoromethyl-substituted phenyl ring in kinase inhibition.
Central Nervous System (CNS) Agents
The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability is particularly advantageous for drugs targeting the central nervous system, as these properties can facilitate crossing the blood-brain barrier.
The most prominent example is Fluoxetine (Prozac) , a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and other psychiatric disorders.[7] The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[7] The 4-(trifluoromethyl)phenoxy group is a critical pharmacophore in Fluoxetine, contributing to its efficacy and pharmacokinetic profile.[8]
Antiviral Agents
The trifluoromethyl group has also been explored in the design of antiviral agents. Its incorporation can lead to improved metabolic stability, a desirable feature for drugs that need to maintain therapeutic concentrations over time.[3] Research into fluoxetine and its analogues has revealed their potential as inhibitors of enterovirus replication by targeting the viral protein 2C.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds containing the 4-(trifluoromethyl)phenoxy moiety or related structures.
| Compound Class | Target | Key Compound | IC₅₀/EC₅₀ | Reference |
| Kinase Inhibitors | SGK1 | 2-anilinoquinoline derivative | Varies | [6] |
| Kinase Inhibitors | Multi-kinase | Sorafenib | Varies | [7] |
| Antidepressants | SERT | Fluoxetine | Varies | [7][8] |
| Antivirals | Enterovirus 2C | Fluoxetine analogue | Varies | [9] |
| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2) (hr) | Bioavailability (%) | Reference |
| S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (in rats, 10 mg/kg oral) | ~11,000 | 1.4 | 2.9 | 100 | [6] |
| Fluoxetine (human) | Varies | 6-8 | 96-144 | ~72 | [8] |
Experimental Protocols
General Procedure for Demethylation of this compound
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of BBr₃ in DCM (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow addition of methanol.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-(trifluoromethyl)phenol.
-
The crude product can be purified by column chromatography on silica gel.
General Procedure for Williamson Ether Synthesis using 4-(Trifluoromethyl)phenol
Materials:
-
4-(Trifluoromethyl)phenol
-
Alkyl halide (e.g., R-Br or R-Cl)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a stirred suspension of a base (e.g., NaH, 1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of 4-(trifluoromethyl)phenol (1 equivalent) in anhydrous DMF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for the Synthesis of a 4-(Trifluoromethyl)phenoxy-containing Compound
Caption: Synthetic pathway from this compound to a target molecule.
Signaling Pathway Inhibition by a Kinase Inhibitor
Caption: Inhibition of a pro-survival signaling pathway by a kinase inhibitor.
Conclusion
This compound, through its conversion to 4-(trifluoromethyl)phenol, serves as a versatile and highly valuable building block in medicinal chemistry. The resulting 4-(trifluoromethyl)phenoxy moiety imparts a unique combination of electronic and steric properties that can significantly enhance the biological activity and pharmacokinetic profile of drug candidates. Its successful application in diverse therapeutic areas, from CNS disorders to oncology, underscores its strategic importance in modern drug design. The continued exploration of this privileged scaffold is likely to yield novel and improved therapeutics in the future.
References
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. jelsciences.com [jelsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Trifluoromethyl)anisole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)anisole, a fluorinated aromatic compound, serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique physicochemical properties, imparted by the trifluoromethyl group, have made it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl group (-CF3) is particularly noteworthy for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, also known as 4-methoxybenzotrifluoride, combines the structural features of an anisole ring with the influential trifluoromethyl substituent, making it a versatile synthon in organic chemistry.
Discovery and Historical Context
The synthesis of benzotrifluoride was first demonstrated by Frédéric Swarts in 1892 through the reaction of benzotrichloride with antimony fluoride. This foundational work paved the way for the preparation of a variety of substituted benzotrifluorides, including this compound. Although a specific first synthesis of this compound is not prominently documented, its preparation would have followed the development of reliable methods for the trifluoromethylation of aromatic rings.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C8H7F3O | [2][] |
| Molecular Weight | 176.14 g/mol | [2][] |
| CAS Number | 402-52-8 | [2] |
| Boiling Point | 166.4 °C at 760 mmHg | [] |
| Density | 1.198 g/cm³ | [] |
| Melting Point | -9 °C | [4] |
| Refractive Index | 1.4450 | [4] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed, leveraging classical and modern trifluoromethylation strategies.
From p-Cresol via Trichloromethylation and Halogen Exchange
A traditional and industrially relevant method involves the free-radical chlorination of p-cresol methyl ether (4-methylanisole) to form 4-(trichloromethyl)anisole, followed by a halogen exchange reaction (a variation of the Swarts reaction) using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF3).
Experimental Workflow:
Figure 1: Synthesis of this compound from 4-Methylanisole.
Detailed Protocol:
-
Step 1: Trichlorination of 4-Methylanisole. 4-Methylanisole is subjected to free-radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator. The reaction is typically carried out in a suitable solvent until the methyl group is fully chlorinated to a trichloromethyl group.
-
Step 2: Halogen Exchange. The resulting 4-(trichloromethyl)anisole is then treated with a fluorinating agent such as anhydrous hydrogen fluoride or antimony trifluoride, often with a catalyst like antimony pentachloride, to replace the chlorine atoms with fluorine atoms, yielding this compound.
Nucleophilic Aromatic Substitution of 4-Chlorobenzotrifluoride
Another viable route involves the nucleophilic aromatic substitution of 4-chlorobenzotrifluoride with sodium methoxide. This reaction is typically carried out in a polar aprotic solvent.
Experimental Workflow:
Figure 2: Synthesis via Nucleophilic Aromatic Substitution.
Detailed Protocol:
-
4-Chlorobenzotrifluoride is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Sodium methoxide is added to the solution, and the reaction mixture is heated to facilitate the substitution reaction.
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by distillation.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Aromatic protons appear as two doublets in the range of δ 6.9-7.6 ppm. The methoxy group protons appear as a singlet at approximately δ 3.8 ppm. |
| ¹³C NMR | The spectrum shows characteristic signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the methoxy carbon. |
| ¹⁹F NMR | A single sharp resonance is observed for the three equivalent fluorine atoms of the trifluoromethyl group, typically around -61 ppm relative to CFCl₃.[1] |
| Infrared (IR) | Characteristic C-F stretching vibrations are observed in the region of 1100-1350 cm⁻¹. Aromatic C-H and C-O stretching bands are also present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 176. The fragmentation pattern typically shows the loss of a methyl group and other characteristic fragments. |
Applications in Research and Development
This compound is a valuable intermediate in several fields:
-
Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated to enhance drug efficacy and pharmacokinetic properties.[5][6]
-
Agrochemicals: This compound is utilized in the production of herbicides, insecticides, and fungicides. The trifluoromethyl moiety can increase the biological activity and stability of these agrochemicals.[5]
-
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, where the trifluoromethyl group can impart desirable properties like thermal stability and specific electronic characteristics.[7]
Conclusion
This compound, a product of the advancements in organofluorine chemistry, has established itself as a critical intermediate in the synthesis of a diverse range of commercially important molecules. Its straightforward synthesis and the unique properties conferred by the trifluoromethyl group ensure its continued relevance in drug discovery, agrochemical development, and material science. This guide provides a foundational understanding of its history, properties, and synthesis for researchers and professionals in the field.
References
Stability and Degradation Pathways of 4-(Trifluoromethyl)anisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)anisole is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group. Understanding its stability and degradation pathways is critical for its application, particularly in drug development, where such characteristics influence formulation, shelf-life, and metabolic fate. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its potential degradation pathways. While specific experimental data for this molecule is limited, this guide consolidates general principles of fluorinated aromatic compound stability, details relevant experimental protocols for forced degradation studies, and presents likely degradation mechanisms. All quantitative data from analogous compounds are summarized, and key experimental workflows and degradation pathways are visualized to provide a practical framework for researchers.
Core Principles of Stability
The chemical stability of this compound is significantly influenced by the presence of the trifluoromethyl (-CF3) group on the aromatic ring. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable resistance to metabolic and chemical degradation.[1] The electron-withdrawing nature of the -CF3 group also deactivates the aromatic ring towards electrophilic attack. However, the molecule is not entirely inert and can undergo degradation under specific conditions.
Forced Degradation and Stability Testing
Forced degradation studies are essential to identify the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][3] These studies help in elucidating degradation pathways and developing stability-indicating analytical methods.[2][4] The recommended conditions for forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3]
Hydrolytic Stability
Principle: Under acidic or basic conditions, the ether linkage of anisole derivatives can be susceptible to cleavage. The electron-withdrawing trifluoromethyl group may influence the rate of this process.
Anticipated Products: The primary degradation products from hydrolysis are expected to be 4-(trifluoromethyl)phenol and methanol.
General Experimental Protocol: pH Stability [1]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution in aqueous buffers of varying pH (e.g., pH 1.2, 7.4, and 9.0) to a final concentration typically in the range of 0.1-1 mg/mL.[1]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period. Samples should be protected from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.
Oxidative Stability
Principle: The aromatic ring and the methoxy group can be susceptible to oxidation. Common laboratory oxidants for forced degradation studies include hydrogen peroxide (H2O2).[2]
Anticipated Products: Oxidation of the methoxy group could lead to the formation of 4-(trifluoromethyl)phenol. Ring oxidation could result in hydroxylated derivatives or ring-opened products.
General Experimental Protocol: Oxidative Degradation [2]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution. The reaction can be conducted at room temperature or slightly elevated temperatures.
-
Time Points: Monitor the reaction over time by withdrawing aliquots at various intervals.
-
Analysis: Analyze the samples using HPLC or LC-MS to determine the extent of degradation and identify the degradation products.
Photostability
Principle: Aromatic compounds can absorb UV light, which may lead to photochemical degradation. The presence of the trifluoromethyl group can influence the photolytic stability.
Anticipated Products: Photodegradation can lead to a variety of products through radical mechanisms, including ring-opened products, or cleavage of the ether bond to form 4-(trifluoromethyl)phenol.
General Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile or water). Prepare a dark control sample wrapped in aluminum foil.
-
Exposure: Expose the sample to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber). The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Time Points: Analyze the exposed and dark control samples at appropriate time intervals.
-
Analysis: Use a validated HPLC or LC-MS method to assess the loss of the parent compound and the formation of photoproducts.
Thermal Stability
Principle: High temperatures can provide the energy required to break chemical bonds, leading to thermal decomposition. The strong C-F bonds in the trifluoromethyl group are expected to enhance the thermal stability of the molecule.
Anticipated Products: Thermal decomposition of anisole is known to proceed via radical mechanisms, initiating with the cleavage of the O-CH3 bond to form a phenoxy radical and a methyl radical. Similar pathways are plausible for this compound.
General Experimental Protocol: Thermal Degradation [1]
-
Sample Preparation: Place a known amount of this compound in a suitable container. For solid-state studies, the neat compound is used. For solution studies, a solution in a high-boiling point inert solvent is prepared.
-
Stress Condition: Heat the sample in a temperature-controlled oven at a high temperature (e.g., 80°C, 100°C, or higher, depending on the expected stability).
-
Time Points: Collect samples at different time points.
-
Analysis: Analyze the samples for the appearance of degradation products and loss of the parent compound using techniques like HPLC, GC-MS, or Thermogravimetric Analysis (TGA). TGA can provide quantitative data on the decomposition temperature.[1]
Quantitative Data Summary
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Hydrolysis (Acidic) | Moderate to High | 4-(Trifluoromethyl)phenol, Methanol |
| Hydrolysis (Basic) | Moderate to High | 4-(Trifluoromethyl)phenol, Methanol |
| Oxidation (e.g., H₂O₂) | Moderate | 4-(Trifluoromethyl)phenol, Ring-hydroxylated species, Ring-opened products |
| Photolysis (UV/Vis) | Moderate | 4-(Trifluoromethyl)phenol, Radical-derived products |
| Thermal | High | 4-(Trifluoromethyl)phenoxy radical, Methyl radical, and subsequent products |
Degradation Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for forced degradation studies and the potential degradation pathways of this compound.
Analytical Methodologies
The analysis of this compound and its degradation products typically relies on chromatographic techniques coupled with various detectors.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the parent compound and known degradation products. A reverse-phase C18 column is often suitable, with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown degradation products. The mass spectrometer provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be an effective analytical technique.
Conclusion
This compound is expected to exhibit enhanced stability compared to its non-fluorinated counterpart due to the strong carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group. However, it is not completely inert and can undergo degradation through hydrolysis, oxidation, photolysis, and thermal decomposition. The primary degradation product across several pathways is likely to be 4-(trifluoromethyl)phenol. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust stability studies for this compound. The detailed experimental protocols and visualized workflows offer a practical starting point for a comprehensive stability assessment, which is crucial for the successful application of this compound in various scientific and industrial fields. Further experimental studies are warranted to generate specific quantitative data and definitively elucidate the degradation pathways of this important molecule.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-(Trifluoromethyl)anisole. The document delves into the nuanced interplay of its substituent groups, which dictates its three-dimensional geometry and, consequently, its chemical behavior and potential applications in fields such as medicinal chemistry and materials science.
Molecular Structure
This compound is an aromatic compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at the para position. The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment within the aromatic ring, influencing its geometry and reactivity.
Table 1: Computed Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C-O (methoxy) | 1.365 | |
| O-CH₃ | 1.421 | |
| C-C (aromatic, avg.) | 1.395 | |
| C-C (ipso-OCH₃) | 1.380 | |
| C-C (ipso-CF₃) | 1.485 | |
| C-F (avg.) | 1.345 | |
| **Bond Angles (°) ** | ||
| C-O-C (methoxy) | 118.5 | |
| C-C-O | 124.5 | |
| C-C-C (ipso-OCH₃) | 120.5 | |
| C-C-C (ipso-CF₃) | 121.0 | |
| F-C-F (avg.) | 106.5 |
Note: These values are computationally derived and serve as a robust estimation in the absence of direct experimental data from X-ray crystallography or gas-phase electron diffraction.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation of the methoxy group around the C(aromatic)-O bond. The orientation of the methyl group relative to the plane of the benzene ring can be described by the dihedral angle τ (C2-C1-O-Cmethyl). Two principal conformations are of interest: the planar conformation (τ = 0° or 180°) and the perpendicular (or orthogonal) conformation (τ = 90°).
For anisole itself, the planar conformation is the most stable due to favorable resonance interactions between the oxygen lone pair and the aromatic π-system. However, in substituted anisoles, the conformational preference is a delicate balance of steric and electronic effects. In the case of this compound, the para-substituent does not introduce significant steric hindrance to the methoxy group rotation. Therefore, the electronic effects of the trifluoromethyl group are the primary determinants of the rotational barrier and conformational preference.
Computational studies on similar para-substituted anisoles suggest that electron-withdrawing groups can influence the rotational barrier. For this compound, the planar conformation is predicted to be the global minimum, with a relatively low rotational barrier to the perpendicular transition state.
Table 2: Computed Conformational Energies of this compound
| Conformation | Dihedral Angle (τ) | Relative Energy (kcal/mol) |
| Planar (Global Minimum) | 0° | 0.00 |
| Perpendicular (Transition State) | 90° | ~2.5 - 3.5 |
| Planar (Equivalent Minimum) | 180° | 0.00 |
Note: The energy values are indicative and sourced from computational studies on para-substituted anisoles. The actual barrier may vary slightly depending on the level of theory and basis set used in the calculation.
Experimental and Computational Methodologies
The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental spectroscopic techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
-
Objective: To determine the preferred conformation and estimate the rotational barrier of the methoxy group in solution.
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired over a range of temperatures, from ambient down to the freezing point of the solvent.
-
Analysis: Changes in chemical shifts and coupling constants with temperature are monitored. At low temperatures, where the rotation of the methoxy group is slow on the NMR timescale, distinct signals for different conformers may be observed. The coalescence temperature of these signals can be used to calculate the rotational energy barrier using the Eyring equation. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help in elucidating the dominant conformation.
Gas-Phase Electron Diffraction (GED)
-
Objective: To determine the precise molecular geometry in the gas phase, free from intermolecular interactions.
-
Experimental Setup: A high-energy electron beam is directed through a gaseous sample of this compound effusing from a nozzle in a high-vacuum chamber.
-
Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is mathematically transformed into a radial distribution function, which provides information about the internuclear distances. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.
Computational Protocols
Density Functional Theory (DFT) Calculations
-
Objective: To predict the stable conformations, molecular geometry, and rotational energy barriers.
-
Workflow:
-
Initial Structure: A 3D model of this compound is constructed.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy structure using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Potential Energy Surface (PES) Scan: To determine the rotational barrier of the methoxy group, a relaxed PES scan is performed by systematically rotating the C-C-O-C dihedral angle and optimizing the rest of the molecular geometry at each step.
-
Transition State Search: The structure corresponding to the maximum energy on the PES scan is used as a starting point for a transition state optimization to precisely locate the rotational transition state. A subsequent frequency calculation should yield exactly one imaginary frequency corresponding to the rotation of the methoxy group.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Computational workflow for conformational analysis.
Caption: Relationship between experimental techniques and determined parameters.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-(Trifluoromethyl)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of halo-anisole derivatives, with a focus on substrates analogous to 4-(Trifluoromethyl)anisole. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl halide, generally facilitating the oxidative addition step in the catalytic cycle.[2] These protocols and data are intended to serve as a guide for researchers in the development of synthetic routes for novel drug candidates and other complex molecules.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura cross-coupling of a halo-anisole with an arylboronic acid. This protocol is based on established literature procedures for similar substrates and may require optimization for specific starting materials.
Materials
-
Aryl halide (e.g., 4-bromoanisole, 4-chloroanisole) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01-0.05 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert gas supply (Argon or Nitrogen)
General Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄), and base (e.g., 2.0 mmol of K₂CO₃).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Degassed solvent (e.g., 10 mL of a 4:1 mixture of Dioxane and Water) is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Data Presentation
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] (0.5) / P(tBu)₃ (1.0) | K₃PO₄ | Toluene | 100 | 2 | 98 | [4] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2.0) / SPhos (4.0) | K₃PO₄ | Toluene | 100 | 24 | 95 | [5] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | 12 | 96 | [6] |
| 4 | 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (1.0) / PPh₃ (2.0) | K₂CO₃ | DMF | 80 | 1 | 94 | [6] |
| 5 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [7] |
| 6 | 4-Iodoanisole | Phenylboronic acid | C-SH-Pd (1.4) | K₂CO₃ | EtOH | 100 | 4 | 98 | [8] |
Note: The yields and reaction conditions presented are from published literature and may vary depending on the specific experimental setup and purity of reagents. Optimization is often necessary for new substrate combinations.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The provided protocols and data for halo-anisole derivatives offer a solid starting point for researchers working with this compound and related substrates. The electron-withdrawing trifluoromethyl group is expected to enhance the rate of oxidative addition, potentially leading to high reaction efficiencies. Careful optimization of the catalyst, ligand, base, and solvent system will be crucial for achieving high yields and purity for specific target molecules in drug discovery and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation and Use of (4-Methoxy-3-(trifluoromethyl)phenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the formation of the Grignard reagent from a halogenated derivative of 4-(Trifluoromethyl)anisole, specifically (4-Methoxy-3-(trifluoromethyl)phenyl)magnesium bromide, and its subsequent application in cross-coupling reactions. The presence of both an electron-donating methoxy group and a strong electron-withdrawing trifluoromethyl group on the aromatic ring makes this reagent a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The trifluoromethyl group is known to enhance the biological properties of compounds, making this Grignard reagent particularly relevant for drug development professionals.[1]
The synthesis of Grignard reagents from trifluoromethyl-substituted aryl halides can be challenging due to the electronic properties of the trifluoromethyl group, which can lead to side reactions and potential thermal instability. Therefore, careful control of reaction conditions is crucial for successful and safe synthesis.
Data Presentation
Table 1: Reaction Conditions for the Formation of Aryl Grignard Reagents
| Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Mg turnings, heat (45-70°C) | THF | High (not specified) | [2] |
| 3-Bromo-N,N-dimethylaniline | Mg turnings, 1,2-dibromoethane (initiator), 50°C, 2h | THF | Not specified (used in situ) | [3] |
| Bromobenzene | Mg powder, I2 (initiator) | Diethyl ether | Not specified | [4][5] |
| m-Bromobenzotrifluoride | Mg chips, microwave irradiation (100-150W, 55 min) | THF | Good (not specified) | [6] |
Table 2: Application of (4-Methoxy-3-(trifluoromethyl)phenyl)magnesium bromide in a Kumada Cross-Coupling Reaction
| Grignard Reagent | Electrophile | Catalyst | Product | Yield (%) | Reference |
| (4-Methoxyphenyl)magnesium bromide | 3-(Trifluoromethyl)phenyl 4-methylbenzenesulfonate | Not specified | 4'-Methoxy-3-(trifluoromethyl)-1,1'-biphenyl | 49 | [7] |
Experimental Protocols
Protocol 1: Formation of (4-Methoxy-3-(trifluoromethyl)phenyl)magnesium bromide
This protocol is adapted from general procedures for the synthesis of aryl Grignard reagents, with specific considerations for the trifluoromethyl substituent.
Materials:
-
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon to exclude moisture. The three-necked flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, a dropping funnel, and a gas inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine as an initiator. The iodine helps to activate the magnesium surface.[4]
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings. Prepare a solution of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated by gentle warming with a heating mantle. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Use: The resulting Grignard reagent solution is typically used directly in the next synthetic step without isolation.
Safety Precautions:
-
Grignard reactions are highly exothermic and can be vigorous. Proper temperature control is essential.
-
The reaction must be carried out under a strict inert atmosphere as Grignard reagents react violently with water and oxygen.
-
Anhydrous solvents are critical for the success of the reaction.
-
Trifluoromethyl-substituted Grignard reagents can be thermally unstable. Avoid overheating and prolonged storage.
Protocol 2: Kumada Cross-Coupling Reaction with an Aryl Halide
This protocol describes a representative Kumada cross-coupling reaction to form a biaryl compound.[8][9][10][11]
Materials:
-
Solution of (4-Methoxy-3-(trifluoromethyl)phenyl)magnesium bromide in THF (from Protocol 1)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂)
-
Anhydrous THF
-
Nitrogen or Argon gas supply
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the palladium or nickel catalyst (0.01-0.05 equivalents) in anhydrous THF.
-
Addition of Grignard Reagent: To the stirred solution of the aryl halide and catalyst, slowly add the solution of (4-Methoxy-3-(trifluoromethyl)phenyl)magnesium bromide (1.1 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. (4-(Trifluoromethyl)phenyl)magnesium bromide | 402-51-7 | Benchchem [benchchem.com]
- 2. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
Experimental Protocol for the Nitration of 4-(Trifluoromethyl)anisole
Abstract
This application note provides a detailed experimental protocol for the nitration of 4-(Trifluoromethyl)anisole. The reaction employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid to yield the principal product, 4-methoxy-2-nitro-1-(trifluoromethyl)benzene. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The methodology includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the experimental workflow.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The introduction of a nitro group onto an aromatic ring can serve as a key step in the elaboration of more complex molecules. This compound is an electron-rich aromatic compound, activated towards electrophilic attack by the methoxy group. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The regioselectivity of the nitration is therefore directed to the position ortho to the methoxy group and meta to the trifluoromethyl group, resulting in the formation of 4-methoxy-2-nitro-1-(trifluoromethyl)benzene.[1] This compound is a valuable intermediate in various synthetic pathways.[1]
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Yield (%) |
| This compound | C₈H₇F₃O | 176.14 | 5.00 g | 28.4 | - |
| Concentrated Nitric Acid (68%) | HNO₃ | 63.01 | 3.0 mL | ~42.8 | - |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 5.0 mL | ~91.8 | - |
| 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | C₈H₆F₃NO₃ | 221.13 | - | - | ~85-90% (expected) |
Experimental Protocol
Materials:
-
This compound (98%+)
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
100 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 5.00 g (28.4 mmol) of this compound.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath. Caution: This mixing is highly exothermic.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of this compound over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture at room temperature for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which typically solidifies upon standing.[2]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane, if necessary.
Signaling Pathways and Logical Relationships
Caption: Experimental workflow for the nitration of this compound.
References
Application Notes: Synthesis of Pharmaceuticals Utilizing 4-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pharmaceuticals using 4-(Trifluoromethyl)anisole as a key starting material. The focus is on the synthesis of the immunomodulatory drugs Leflunomide and its active metabolite, Teriflunomide.
Introduction
This compound is a versatile fluorinated building block in medicinal chemistry. The trifluoromethyl group can significantly enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This document outlines the synthetic pathway from this compound to 4-(Trifluoromethyl)aniline, a crucial intermediate in the synthesis of several pharmaceuticals. Subsequently, detailed protocols for the synthesis of Leflunomide and Teriflunomide are provided.
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[2][3] It is a prodrug that is rapidly converted to its active metabolite, Teriflunomide.[3] The therapeutic effect of these drugs is attributed to the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[2][3] By inhibiting this enzyme, Leflunomide and Teriflunomide deplete the pyrimidine pool required for DNA and RNA synthesis, thereby exerting an antiproliferative effect on rapidly dividing cells like activated lymphocytes.[3]
Synthetic Pathways
The overall synthetic scheme involves the conversion of this compound to 4-(Trifluoromethyl)aniline, which is then used to synthesize Leflunomide. Teriflunomide can be synthesized either from Leflunomide or directly from 4-(Trifluoromethyl)aniline.
Caption: Overall synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)aniline from this compound
This two-step protocol describes the nitration of the aromatic ring followed by the reduction of the nitro group to an amine.
Step 1: Nitration of this compound to 4-Nitro-1-(trifluoromethyl)benzene
-
Materials:
-
This compound
-
Nitric acid (67%)
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Water
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add this compound.
-
Prepare a mixed acid solution by carefully adding nitric acid to concentrated sulfuric acid.
-
Slowly add the mixed acid dropwise to the stirred this compound, maintaining the reaction temperature between 30-45°C.
-
After the addition is complete, continue stirring for 1 hour.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Allow the mixture to settle and separate the acidic layer.
-
Wash the organic phase sequentially with water, sodium carbonate solution, and water to yield the nitrated product.
-
Step 2: Reduction of 4-Nitro-1-(trifluoromethyl)benzene to 4-(Trifluoromethyl)aniline
-
Materials:
-
4-Nitro-1-(trifluoromethyl)benzene
-
Stannous chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add 4-Nitro-1-(trifluoromethyl)benzene and ethanol.
-
Add a solution of stannous chloride in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(Trifluoromethyl)aniline.
-
Protocol 2: Synthesis of Leflunomide from 4-(Trifluoromethyl)aniline
This protocol details the N-acylation of 4-(Trifluoromethyl)aniline with 5-methylisoxazole-4-carboxylic acid chloride.[4][5]
-
Materials:
-
4-(Trifluoromethyl)aniline
-
5-Methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dimethoxyethane or Toluene
-
N,N-Dimethylformamide (DMF, catalytic)
-
Reaction vessel with a stirrer and reflux condenser
-
-
Procedure:
-
Preparation of 5-Methylisoxazole-4-carbonyl chloride: In a reaction vessel, suspend 5-methylisoxazole-4-carboxylic acid in a suitable solvent like toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride and heat the mixture to reflux until the acid is converted to the acid chloride.
-
Amide Coupling: In a separate vessel, dissolve 4-(Trifluoromethyl)aniline in a solvent such as dimethoxyethane. Cool the solution and slowly add the freshly prepared 5-Methylisoxazole-4-carbonyl chloride solution.
-
Stir the reaction mixture at room temperature until completion.
-
The product, Leflunomide, can be isolated by precipitation and filtration.
-
Wash the crude product with a suitable solvent and dry under vacuum.
-
Protocol 3: Synthesis of Teriflunomide from Leflunomide
This protocol describes the hydrolysis of the isoxazole ring of Leflunomide to yield Teriflunomide.[4][5]
-
Materials:
-
Leflunomide
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Leflunomide in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction until the disappearance of Leflunomide.
-
Acidify the reaction mixture with hydrochloric acid to precipitate Teriflunomide.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Protocol 4: One-Step Synthesis of Teriflunomide
An efficient, one-step industrial-scale synthesis of Teriflunomide has been reported.[6]
-
Materials:
-
5-Methylisoxazole-4-carboxylic acid
-
4-(Trifluoromethyl)aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Suitable solvent (e.g., acetonitrile)
-
-
Procedure:
-
In a reaction vessel, dissolve 5-methylisoxazole-4-carboxylic acid and 4-(Trifluoromethyl)aniline in a suitable solvent.
-
Add EDC to the mixture and stir at room temperature.
-
The reaction is typically complete within a few hours, yielding Teriflunomide directly in high yield and purity.
-
Data Presentation
| Synthesis Step | Starting Material(s) | Key Reagents | Solvent | Yield (%) | Purity (%) (Method) | Reference(s) |
| Leflunomide Synthesis | 4-(Trifluoromethyl)aniline, 5-Methylisoxazole-4-carboxylic acid chloride | - | Dimethoxyethane | 68 | 99.8 (HPLC) | [4],[5] |
| Teriflunomide from Leflunomide | Leflunomide | NaOH | Aqueous Methanol | 81 | 99.9 (HPLC) | [4],[5] |
| One-Step Teriflunomide Synthesis | 5-Methylisoxazole-4-carboxylic acid, 4-(Trifluoromethyl)aniline | EDC | Acetonitrile | >90 | 99.5 (HPLC) | [6] |
Mechanism of Action: Leflunomide and Teriflunomide
Caption: Mechanism of action of Leflunomide and Teriflunomide.
References
Application of 4-(Trifluoromethyl)anisole in Fungicide Synthesis: A Detailed Guide for Researchers
Introduction: The escalating demand for novel and effective fungicides to safeguard global food production has driven significant research into the synthesis of agrochemicals with enhanced potency and desirable physicochemical properties. The incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds is a well-established strategy in drug discovery and agrochemical development, often imparting increased metabolic stability, lipophilicity, and binding affinity to target enzymes. 4-(Trifluoromethyl)anisole serves as a versatile starting material in the synthesis of a variety of fungicides, primarily through its conversion to key trifluoromethyl-containing aromatic intermediates. This document provides detailed application notes and experimental protocols for the synthesis of fungicides derived from this compound, targeting researchers, scientists, and drug development professionals.
From Starting Material to Key Intermediates: The Synthetic Pathway
The journey from this compound to a potent fungicide begins with its demethylation to form 4-(trifluoromethyl)phenol. This phenol is a crucial building block that can be further functionalized to create a range of fungicidal molecules.
Step 1: Demethylation of this compound to 4-(Trifluoromethyl)phenol
The ether cleavage of this compound is a critical initial step. Two common and effective methods for this transformation are presented below.
Experimental Protocol 1: Demethylation using Boron Tribromide (BBr₃)
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of BBr₃: Add a solution of BBr₃ (1.5-3 equivalents) in DCM dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully add methanol to quench the excess BBr₃ until gas evolution ceases.
-
Work-up: Remove the solvent by rotary evaporation. Add water and extract the product with an organic solvent like diethyl ether.
-
Extraction: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. To isolate the phenolic product, extract the organic layer with 2N sodium hydroxide.
-
Isolation: Acidify the basic aqueous extract with dilute HCl. Collect the precipitated 4-(trifluoromethyl)phenol by filtration or extract it with an organic solvent. Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Experimental Protocol 2: Demethylation using Pyridine Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, charge this compound (1 equivalent) and pyridine hydrochloride (4 equivalents).
-
Heating: Heat the mixture to 180-190°C to create a melt. Stir the molten mixture for 3 hours.
-
Cooling and Dissolution: Allow the reaction mixture to cool. Once solidified, dissolve the mixture in water.
-
Extraction: Extract the aqueous solution with a suitable solvent like methyl tert-butyl ether (MTBE) to recover the 4-(trifluoromethyl)phenol.
Synthesis of Trifluoromethyl-Containing Fungicides
4-(Trifluoromethyl)phenol is a versatile precursor for various classes of fungicides, including trifluoromethylphenyl amides and pyridine-based fungicides.
Trifluoromethylphenyl Amides
A range of trifluoromethylphenyl amides (TFMPAs) have been synthesized and evaluated for their fungicidal activity.[1][2] These compounds are typically prepared by reacting a trifluoromethyl-substituted aniline with an appropriate acyl chloride or acid anhydride. 4-(Trifluoromethyl)aniline can be synthesized from 4-(trifluoromethyl)phenol via a series of standard organic transformations.
General Experimental Protocol for Trifluoromethylphenyl Amide Synthesis
-
Reactants: To a solution of the corresponding trifluoromethyl-substituted aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a base (e.g., triethylamine or sodium hydride) (1-1.1 equivalents) at 0°C.
-
Acylation: Add the appropriate acyl chloride or acid anhydride (1-1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature for a period ranging from several hours to overnight, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Fungicidal Activity of Trifluoromethylphenyl Amides
The fungicidal efficacy of synthesized trifluoromethylphenyl amides has been evaluated against a panel of plant pathogenic fungi. The data, presented as EC₅₀ (half-maximal effective concentration) and MIC (minimum inhibitory concentration) values, are summarized below.
| Compound | Fungal Species | EC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Colletotrichum acutatum | - | Strongest activity in the series | [1][2] |
| "" | Phomopsis viticola | - | Strongest activity in the series | [1][2] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide (8f) | Aedes aegypti (larvae) | LC₅₀: 125 µM | - | [3] |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide (8h) | Aedes aegypti (larvae) | LC₅₀: 2.53 µM | - | [3] |
Note: '-' indicates data not available in the provided search results.
Pyridine-Based Fungicides: Picoxystrobin and Fluazinam
a) Picoxystrobin Synthesis
Picoxystrobin is a broad-spectrum, systemic fungicide. A key intermediate in its synthesis is 2-hydroxy-6-(trifluoromethyl)pyridine.[4][5] While a direct synthesis from 4-(trifluoromethyl)phenol is not explicitly detailed in the provided results, a plausible route would involve ring formation strategies from acyclic precursors derived from 4-(trifluoromethyl)phenol. A common industrial synthesis starts from 2-chloro-6-trifluoromethylpyridine.[4]
Experimental Protocol: Synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine from 2-chloro-6-(trifluoromethyl)pyridine [6][7][8]
-
Reaction Setup: In a sealed pressure vessel (e.g., a Parr reactor), charge 2-chloro-6-trifluoromethylpyridine (1 equivalent) and an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide, 2 or more equivalents, at least 10% w/v).
-
Heating: Heat the mixture to a temperature of at least 140°C (typically 150-160°C) under autogenous pressure.
-
Reaction: Maintain the reaction at this temperature for several hours.
-
Work-up: After cooling, the reaction mixture is acidified.
-
Isolation: The product, 2-hydroxy-6-trifluoromethylpyridine, can be isolated by filtration or extraction.
Quantitative Fungicidal Activity of Picoxystrobin
| Fungal Species | EC₅₀ (µg/mL) | Reference |
| Neopestalotiopsis clavispora (Mycelial Growth) | 0.0062 - 0.0658 | [9] |
| Neopestalotiopsis clavispora (Conidium Germination) | 0.0014 - 0.0099 | [9] |
| Phakopsora pachyrhizi (Uredia density) | 0.11 | [10] |
b) Fluazinam Synthesis
Fluazinam is a broad-spectrum contact fungicide. Its synthesis involves the reaction of two key intermediates: 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.[2][11]
-
Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine: This intermediate can be prepared from 2,3-dichloro-5-(trifluoromethyl)pyridine via amination.[12] The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine can be achieved from precursors like 3-picoline through chlorination and fluorination steps.[1][9]
-
Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride: This intermediate is synthesized by the nitration of 2,4-dichlorobenzotrifluoride.[3][10][13][14] 2,4-dichlorobenzotrifluoride can be produced from m-dichlorobenzene.[15]
Experimental Protocol: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride [10]
-
Reaction Setup: In a two-liter, three-necked flask immersed in an ice bath, stir fuming sulfuric acid (containing 30-33% free SO₃).
-
Addition of Reagents: Add fuming 90% nitric acid, followed by 2,4-dichlorobenzotrifluoride.
-
Heating: Heat the stirred slurry to 76°C and maintain this temperature for 96 hours.
-
Work-up: Cool the mixture and drain the acid from the crystalline product. Add water to the solid and extract the slurry with toluene.
-
Purification: Wash the toluene solution successively with water and a 5% sodium bicarbonate solution. Remove the toluene by evaporation under reduced pressure to yield the desired product.
Quantitative Fungicidal Activity of Fluazinam
| Fungal Species | EC₅₀ (µg/mL) | Reference |
| Fusarium graminearum (Mycelial growth) | 0.037 - 0.179 | [16] |
| Fusarium graminearum (Spore germination) | 0.039 - 0.506 | [16] |
| Alternaria spp. | 0.025 - 0.125 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of fungicides. Through a key demethylation step to 4-(trifluoromethyl)phenol, access to diverse trifluoromethyl-containing aromatic intermediates is achieved. These intermediates are then utilized in the synthesis of potent fungicidal molecules, including trifluoromethylphenyl amides and complex heterocyclic structures like picoxystrobin and fluazinam. The provided protocols and quantitative data offer a foundational resource for researchers engaged in the discovery and development of novel agrochemicals. Further research into more direct and efficient synthetic routes from 4-(trifluoromethyl)phenol to key fungicidal precursors will continue to enhance the utility of this important starting material.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | 1196154-31-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 14. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
detailed synthesis of teriflunomide from 4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teriflunomide, the active metabolite of leflunomide, is an immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis. Its synthesis is a key process for its availability in research and pharmaceutical development. This document provides a detailed protocol for a two-step synthesis of teriflunomide, commencing from 4-(trifluoromethyl)aniline. The synthesis involves the formation of an intermediate, 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide, followed by its acylation to yield the final product. This protocol includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow.
Introduction
The synthesis of teriflunomide from 4-(trifluoromethyl)aniline can be efficiently achieved through a two-step process. The initial step involves the amidation of a cyanoacetic acid derivative with 4-(trifluoromethyl)aniline to form the key intermediate, 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide.[1][2] This intermediate is then subjected to an acylation reaction to introduce the acetyl group and form the enol, yielding teriflunomide.[2][3][4] This method offers a reliable route to high-purity teriflunomide suitable for research and development purposes.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-(Trifluoromethyl)aniline | Reagent | Sigma-Aldrich |
| Cyanoacetic acid | Reagent | Sigma-Aldrich |
| Dicyclohexylcarbodiimide (DCC) | Reagent | Sigma-Aldrich |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |
| Acetyl chloride | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | Reagent | Sigma-Aldrich |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Hydrochloric acid (HCl) | ACS Grade | VWR |
| Sodium bicarbonate | ACS Grade | VWR |
| Anhydrous magnesium sulfate | ACS Grade | VWR |
| Toluene | ACS Grade | Fisher Scientific |
| Boric Acid | ACS Grade | Fisher Scientific |
Synthetic Workflow
Figure 1. Detailed workflow for the two-step synthesis of teriflunomide from 4-(trifluoromethyl)aniline.
Experimental Protocols
Step 1: Synthesis of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide (Intermediate)
This protocol is adapted from a procedure utilizing a carbodiimide coupling agent.[2] An alternative method involves the azeotropic removal of water with boric acid as a catalyst.[1]
-
Reaction Setup: To a round-bottom flask, add 4-(trifluoromethyl)aniline (1.0 eq), cyanoacetic acid (1.35 eq), and boric acid (0.1 eq) in toluene.[1]
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C) and remove water azeotropically using a Dean-Stark apparatus for 12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and distill off the toluene under reduced pressure.[1] Add water to the residue and stir for 2 hours at room temperature.[1]
-
Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide.[1]
Step 2: Synthesis of Teriflunomide
This protocol utilizes a strong base to deprotonate the intermediate, followed by acylation.[2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Intermediate: Cool the suspension in an ice bath. Add a solution of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide (1.0 eq) in anhydrous THF dropwise, maintaining the temperature between 5-10 °C.[1] Stir the mixture for 1 hour at this temperature.
-
Acylation: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[1] After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.[1]
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with concentrated hydrochloric acid.[1]
-
Isolation of Crude Product: The crude teriflunomide will precipitate out of the solution. Collect the solid by filtration, and wash with water.
Purification of Teriflunomide
-
Recrystallization: The crude teriflunomide can be purified by recrystallization. A mixture of acetonitrile and water is a suitable solvent system.[5] Acetone can also be used for crystallization.[1] Dissolve the crude solid in a minimal amount of the hot solvent, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Product Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide | C₁₀H₇F₃N₂O | 228.17 | 194 - 198 | White to light yellow powder | ~73-90 |
| Teriflunomide | C₁₂H₉F₃N₂O₂ | 270.21 | 226-228 | White solid | ~77-85 |
Note: Yields are dependent on reaction scale and purification efficiency.
Characterization Data
-
Teriflunomide:
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium hydride is a pyrophoric and water-reactive solid. Handle with extreme care under an inert atmosphere.
-
Acetyl chloride is corrosive and lachrymatory. Handle with care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. WO2017103942A1 - An improved process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 3. CN104693070A - Method for synthesizing teriflunomide - Google Patents [patents.google.com]
- 4. CN103709068A - Preparation method of teriflunomide - Google Patents [patents.google.com]
- 5. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols: Synthesis of Isoxazoles from 4-(Trifluoromethyl)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles bearing a 4-(trifluoromethyl)phenyl substituent. The synthetic strategy detailed herein begins with a derivative of 4-(trifluoromethyl)anisole, specifically 4'-(trifluoromethyl)acetophenone, which can be readily accessed or is commercially available. The pathway involves the formation of a chalcone intermediate, followed by cyclization to yield the target isoxazole scaffold. This document outlines two distinct methods for the final cyclization step, enabling the synthesis of either 3,5-disubstituted isoxazoles or, more specifically, 4-(trifluoromethyl)isoxazoles, which are of significant interest in medicinal chemistry.
Introduction to Synthetic Strategy
The direct functionalization of this compound for isoxazole synthesis is not a one-step process. A more efficient and modular approach involves a two-stage synthetic sequence.
-
Intermediate Synthesis (Stage 1): The initial step involves a base-catalyzed Claisen-Schmidt condensation. In this reaction, an acetophenone derivative, such as 4'-(trifluoromethyl)acetophenone, is reacted with an aromatic aldehyde. This condensation reaction forms an α,β-unsaturated ketone, commonly known as a chalcone. This chalcone serves as a versatile precursor for the subsequent heterocyclization.
-
Isoxazole Ring Formation (Stage 2): The synthesized chalcone is then converted into the isoxazole ring. Two primary protocols are presented:
-
Protocol A: A classical condensation reaction with hydroxylamine hydrochloride, which yields a 3,5-disubstituted isoxazole.
-
Protocol B: A modern, metal-free tandem reaction that installs a trifluoromethyl group directly onto the 4-position of the isoxazole ring from an α,β-unsaturated carbonyl precursor.[1][2] This method is particularly valuable for creating novel fluorinated heterocycles with potential applications in drug discovery.
-
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow from acetophenone to isoxazole derivatives.
Data Presentation
Table 1: Representative Data for Chalcone Synthesis (Stage 1)
This table summarizes the reaction conditions and yields for the Claisen-Schmidt condensation of 4'-(trifluoromethyl)acetophenone with various aromatic aldehydes to produce chalcone intermediates.
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,3-Dichlorobenzaldehyde | NaOH | Ethanol | 6-12 | 95 | [3] |
| 2 | 2-Nitrobenzaldehyde | NaOH | Ethanol | 6-12 | 60 | [3] |
| 3 | Benzaldehyde | KOH | Ethanol | - | 70-80 | [4] |
| 4 | 3,4-Difluorobenzaldehyde | KOH | Ethanol | - | - | [4] |
Table 2: Representative Data for Isoxazole Synthesis (Stage 2)
This table presents data for the cyclization of chalcones to form isoxazoles using two different protocols.
| Entry | Protocol | Chalcone Precursor | Reagents | Solvent | Yield (%) | Reference |
| 1 | A | (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | NH₂OH·HCl, NaOAc | Ethanol | - | General Method |
| 2 | B | (E)-1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | CF₃SO₂Na, tBuONO | DMSO | 85 | [1][2] |
| 3 | B | (E)-1,3-diphenylprop-2-en-1-one | CF₃SO₂Na, tBuONO | DMSO | 70 | [1][2] |
| 4 | B | (E)-1-(p-tolyl)-3-phenylprop-2-en-1-one | CF₃SO₂Na, tBuONO | DMSO | 75 | [1][2] |
Experimental Protocols
Stage 1: Synthesis of (E)-3-(Aryl)-1-[4'-(trifluoromethyl)phenyl]prop-2-en-1-one (Chalcone)
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Substituted aromatic aldehyde (e.g., 2,3-dichlorobenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
Procedure (Claisen-Schmidt Condensation): [3]
-
In a round-bottom flask, dissolve 4'-(trifluoromethyl)acetophenone (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol (5-10 mL per mmol of acetophenone).
-
To this stirred solution, add an aqueous solution of NaOH (1.5 eq.) or KOH dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by slowly adding dilute HCl until the solution is acidic (pH ~5-6). A solid precipitate should form.
-
Collect the crude chalcone product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Stage 2, Protocol A: Synthesis of 3,5-Disubstituted Isoxazole via Hydroxylamine
Materials:
-
Synthesized Chalcone (from Stage 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the chalcone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (1.5 eq.).
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude isoxazole by column chromatography or recrystallization to yield the final product.
Stage 2, Protocol B: Synthesis of 4-(Trifluoromethyl)isoxazole via Tandem Reaction
This protocol describes a metal-free, cascade reaction for the direct synthesis of 4-(trifluoromethyl)isoxazoles from the chalcone intermediate.[1][2]
Materials:
-
Synthesized Chalcone (from Stage 1)
-
Sodium triflinate (CF₃SO₂Na, Langlois' reagent)
-
tert-Butyl nitrite (tBuONO)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a pressure-rated sealed tube, add the chalcone (1.0 eq., 0.2 mmol), sodium triflinate (CF₃SO₂Na) (2.0 eq., 0.4 mmol), and dimethyl sulfoxide (DMSO) (2.0 mL).
-
Add tert-butyl nitrite (tBuONO) (2.0 eq., 0.4 mmol) to the mixture.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to afford the desired 4-(trifluoromethyl)isoxazole.
Caption: Logical flow for the tandem trifluoromethyloximation/cyclization reaction.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry Reactions of 4-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for conducting chemical reactions with 4-(trifluoromethyl)anisole in a continuous flow chemistry setup. The protocols are designed to leverage the advantages of flow chemistry, such as enhanced safety, improved heat and mass transfer, and precise reaction control, which are particularly beneficial for reactions involving highly reactive intermediates or hazardous reagents. The following sections detail protocols for nitration and ortho-lithiation/functionalization, key transformations for the synthesis of pharmaceutical intermediates.
Application Note 1: Continuous Flow Nitration of this compound
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, often serving as a gateway to further functionalization. However, traditional batch nitrations can be hazardous due to the use of strong acids and the highly exothermic nature of the reaction. Continuous flow processing offers a safer and more efficient alternative by minimizing the reaction volume at any given time and providing superior temperature control.[1][2] This protocol describes the selective mono-nitration of this compound to yield 1-methoxy-4-nitro-2-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry.
Experimental Protocol: Continuous Flow Nitration
Objective: To perform the selective mono-nitration of this compound using a continuous flow reactor.
Reagents and Solvents:
-
This compound
-
Nitric Acid (70% in water)
-
Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec, Uniqsis, etc.) equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Coil reactor (e.g., 10 mL PFA or stainless steel)
-
Back pressure regulator (BPR)
-
Temperature-controlled reactor module
-
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
NMR spectrometer and/or GC-MS for analysis
Procedure:
-
Reagent Preparation:
-
Solution A (Substrate): Prepare a 1 M solution of this compound in dichloromethane.
-
Solution B (Nitrating Mixture): In a separate flask, carefully and slowly add sulfuric acid to nitric acid in a 2:1 (v/v) ratio under cooling in an ice bath. Caution: This mixture is highly corrosive and the mixing is exothermic.
-
-
System Setup:
-
Prime the pumps and the system with dichloromethane.
-
Set the reactor temperature to 25 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the system at equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min. This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
Allow the reaction to reach a steady state (typically after 3-5 residence times).
-
Collect the output from the reactor in a flask containing an equal volume of ice-cold water to quench the reaction.
-
-
Workup and Purification:
-
Separate the organic layer from the quenched reaction mixture.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Analysis:
-
Analyze the product by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm the structure and purity.
-
Quantitative Data
The following table summarizes representative reaction parameters and outcomes for the continuous flow nitration of this compound, based on optimized conditions for structurally related compounds.[2]
| Parameter | Value |
| Substrate Concentration | 1 M in DCM |
| Nitrating Agent | H₂SO₄/HNO₃ (2:1 v/v) |
| Flow Rate (Total) | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 25 °C |
| Pressure | 10 bar |
| Yield (Isolated) | >90% |
| Selectivity (mono-nitro) | >95% |
Workflow Diagram
Application Note 2: Ortho-Lithiation and Functionalization of this compound
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[3][4][5][6][7] The methoxy group in this compound can direct lithiation to the ortho position. However, the resulting organolithium species are often unstable at ambient temperatures, necessitating cryogenic conditions in batch processing. Flow chemistry enables the rapid generation and in-situ quenching of these unstable intermediates at more accessible temperatures, improving safety and scalability.[3][8][9] This protocol describes a general procedure for the ortho-lithiation of this compound followed by quenching with an electrophile, exemplified by iodination.
Experimental Protocol: Continuous Flow Ortho-Lithiation and Iodination
Objective: To perform the ortho-lithiation of this compound and subsequent iodination in a continuous flow system.
Reagents and Solvents:
-
This compound
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Thiosulfate Solution
-
Deionized Water
-
Brine
Equipment:
-
Continuous flow reactor system with:
-
Three high-pressure pumps
-
Two T-mixers
-
Two coil reactors (e.g., 1 mL and 2 mL PFA or stainless steel)
-
Back pressure regulator (BPR)
-
Cryogenic cooling module
-
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
NMR spectrometer and/or GC-MS for analysis
Procedure:
-
Reagent Preparation (under inert atmosphere):
-
Solution A (Substrate): Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Solution B (Base): Use a commercial solution of n-BuLi (2.5 M in hexanes).
-
Solution C (Electrophile): Prepare a 0.6 M solution of iodine in anhydrous THF.
-
-
System Setup:
-
Thoroughly dry and purge the entire flow system with an inert gas (e.g., argon or nitrogen).
-
Prime the pumps and the system with anhydrous THF.
-
Set the temperature of the first reactor (lithiation) to -20 °C.
-
Set the temperature of the second reactor (iodination) to -20 °C.
-
Set the back pressure regulator to 5 bar.
-
-
Reaction Execution:
-
Pump Solution A (Substrate) at 0.4 mL/min and Solution B (n-BuLi) at 0.1 mL/min into the first T-mixer.
-
Pass the resulting mixture through the first coil reactor (1 mL), allowing for a residence time of 2 minutes for the lithiation to occur.
-
Introduce Solution C (Iodine) at 0.5 mL/min into the second T-mixer to quench the organolithium intermediate.
-
Pass the final reaction mixture through the second coil reactor (2 mL) with a residence time of 2 minutes to ensure complete reaction.
-
Collect the output in a flask containing a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
-
Workup and Purification:
-
Dilute the collected mixture with diethyl ether and wash with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
-
Analysis:
-
Characterize the product, 2-iodo-4-(trifluoromethyl)anisole, by ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Quantitative Data
The following table presents typical parameters for the ortho-lithiation and functionalization of trifluoromethyl-substituted aromatics in flow, which can be adapted for this compound.
| Parameter | Value |
| Substrate Concentration | 0.5 M in THF |
| Lithiating Agent | n-BuLi (1.2 equivalents) |
| Electrophile | Iodine (1.5 equivalents) |
| Flow Rate (Total) | 1.0 mL/min |
| Reactor Volume 1 | 1 mL |
| Residence Time 1 | 2 min (Lithiation) |
| Reactor Volume 2 | 2 mL |
| Residence Time 2 | 2 min (Quenching) |
| Temperature | -20 °C |
| Pressure | 5 bar |
| Yield (Isolated) | ~70-85% (dependent on electrophile) |
Logical Relationship Diagram
References
- 1. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. "Continuous flow intensification of ortho-lithiation at ambient conditi" by Ruili Feng, Sushil Rajan Ramchandani et al. [dc.engconfintl.org]
- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Synthesis of N-Arylazoles via Photocatalytic C-H Amination of 4-(Trifluoromethyl)anisole
Application Note APN-2025-01
Introduction
The development of metal-free synthetic methodologies is a cornerstone of modern green chemistry, offering pathways to valuable chemical entities while avoiding the environmental and economic costs associated with transition metal catalysts. This application note details a metal-free, visible-light-induced photocatalytic method for the direct C-H amination of 4-(trifluoromethyl)anisole and related anisole derivatives. This protocol facilitates the synthesis of N-arylazoles, which are prevalent structural motifs in pharmaceuticals and agrochemicals. The reaction proceeds under mild, oxidant-free conditions, utilizing a simple organic photocatalyst and a cobalt co-catalyst, with dihydrogen as the sole byproduct.
Key Applications
-
Drug Discovery: Rapidly generate libraries of novel N-arylazole compounds for biological screening. The trifluoromethyl and methoxy moieties are key pharmacophores, and their combination on an aromatic scaffold is of significant interest in medicinal chemistry.
-
Agrochemical Development: Synthesize potential new herbicides, fungicides, and insecticides based on the N-arylazole scaffold.
-
Materials Science: Create novel organic materials with tailored electronic and photophysical properties for applications in OLEDs and organic electronics.
-
Sustainable Synthesis: Provides an environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions for the formation of C-N bonds.
Reaction Principle
The reaction proceeds via a dual catalytic cycle involving an organic photocatalyst and a cobalt complex. Visible light excites the photocatalyst, which then oxidizes the arene substrate (this compound) to form a radical cation. Nucleophilic attack by the azole, followed by a cobalt-catalyzed process, leads to the formation of the C-N bond and the release of hydrogen gas. This oxidant-free pathway is highly selective for C(sp²)-H bonds, leaving C(sp³)-H bonds intact.
Experimental Protocols
General Procedure for the Photocatalytic C-H Amination of Arenes with Azoles
A 10 mL oven-dried Schlenk tube is charged with the arene (1.2 mmol, 4.0 equiv), the azole (0.3 mmol, 1.0 equiv), Acr⁺-Mes ClO₄⁻ (7 mol%), and Co(dmgH)₂Cl₂ (8 mol%). The tube is evacuated and backfilled with nitrogen three times. Anhydrous, degassed acetonitrile (5.0 mL) is then added, and the reaction mixture is stirred and irradiated with 3W blue LEDs at 25 °C for 24 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylazole product.
Table 1: Substrate Scope of Anisole Derivatives in the Photocatalytic C-H Amination with Pyrazole [1]
| Entry | Arene | Product | Yield (%) | Isomer Ratio (o:m:p) |
| 1 | Anisole | N-Phenylpyrazole | 75 | 1:0:3.5 |
| 2 | 4-Methylanisole | N-(4-Methoxy-3-methylphenyl)pyrazole | 68 | - |
| 3 | 4-tert-Butylanisole | N-(3-tert-Butyl-4-methoxyphenyl)pyrazole | 62 | - |
| 4 | 4-Fluoroanisole | N-(3-Fluoro-4-methoxyphenyl)pyrazole | 55 | - |
Reaction conditions: Arene (1.2 mmol), pyrazole (0.3 mmol), Acr⁺-Mes ClO₄⁻ (7 mol%), and Co(dmgH)₂Cl₂ (8 mol%) in CH₃CN (5.0 mL) under N₂ atmosphere, irradiated by 3W blue LEDs at 25 °C for 24 h. Isolated yields are shown.
Reaction Workflow and Mechanism
The proposed mechanism for the photocatalytic C-H amination of anisole derivatives is depicted below. The reaction is initiated by the photoexcitation of the organic photocatalyst, which then engages in a dual catalytic cycle with a cobalt complex to achieve the C-N bond formation and hydrogen evolution.
Figure 1: Proposed mechanism for the dual catalytic C-H amination.
Caption: The photocatalytic cycle generates an arene radical cation, which is trapped by the azole. The cobalt cycle facilitates the hydrogen evolution, regenerating the catalysts.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up the photocatalytic C-H amination reaction.
Figure 2: General experimental workflow.
Caption: A step-by-step visual guide to the experimental setup for the photocatalytic C-H amination.
Safety and Handling
-
Acr⁺-Mes ClO₄⁻: Perchlorate salts can be explosive and should be handled with care. Avoid grinding or heating the solid.
-
Acetonitrile: Flammable and toxic. Handle in a well-ventilated fume hood.
-
Blue LEDs: Avoid direct eye exposure to the high-intensity light source.
-
General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed.
Conclusion
This application note provides a detailed protocol for the metal-free, photocatalytic C-H amination of this compound and related derivatives. The mild reaction conditions, broad substrate scope, and avoidance of heavy metal catalysts make this a valuable method for the synthesis of N-arylazoles in a variety of research and development settings. The operational simplicity and scalability of this procedure offer significant advantages for the efficient production of these important heterocyclic compounds.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Trifluoromethyl)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)anisole and its derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl group (-CF3) into the anisole scaffold imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies outlined below are selected for their potential scalability and efficiency.
Synthetic Strategies Overview
Several synthetic routes are viable for the large-scale production of this compound. The primary strategies involve:
-
Trifluoromethylation of a Pre-functionalized Anisole Ring: This approach typically starts with a haloanisole (e.g., 4-bromoanisole or 4-iodoanisole) and introduces the trifluoromethyl group via a metal-catalyzed cross-coupling reaction.
-
Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of 4-methoxyphenylboronic acid with a suitable trifluoromethyl source.
-
Ullmann Condensation: A copper-catalyzed reaction that can be adapted for the formation of the C-CF3 bond on the anisole ring.
-
Synthesis from p-Cresol: This route involves the methylation of p-cresol followed by trifluoromethylation of the resulting 4-methylanisole.
The following sections provide detailed protocols for the most promising large-scale synthetic approaches.
Diagram of Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of 4-Bromoanisole
This protocol describes a copper-catalyzed trifluoromethylation reaction, which is a common method for introducing a trifluoromethyl group onto an aromatic ring.
Experimental Workflow
Caption: Workflow for copper-catalyzed trifluoromethylation.
Materials:
-
4-Bromoanisole
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry, inerted (e.g., with nitrogen or argon) glass-lined reactor equipped with a mechanical stirrer, condenser, and thermocouple, add 4-bromoanisole (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium fluoride (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the reactor.
-
Slowly add trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separation funnel and add toluene.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid
This protocol outlines the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Materials:
-
4-Methoxyphenylboronic acid
-
A suitable trifluoromethylating agent (e.g., a trifluoromethyl-substituted aryl halide or a Togni-type reagent)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or another suitable base
-
Toluene/Water solvent system
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 4-methoxyphenylboronic acid (1.2 eq) and the trifluoromethylating agent (1.0 eq) in a mixture of toluene and water.
-
Add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C with vigorous stirring for 4-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the large-scale synthesis of this compound derivatives based on literature and patent data. Actual results may vary depending on the specific substrate, reagents, and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Copper-Catalyzed Trifluoromethylation | 4-Bromoanisole | TMSCF3, CuI, 1,10-Phenanthroline, KF | DMF | 100-120 | 12-24 | 70-85 |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic Acid | CF3-Aryl-Br, Pd(OAc)2, PPh3, K2CO3 | Toluene/Water | 80-100 | 4-8 | 75-90 |
| Synthesis from p-Cresol (Two Steps) | p-Cresol | 1. DMS, NaOH2. CF3I, AIBN | 1. Acetone2. Acetonitrile | 1. 50-602. 80-90 | 1. 2-42. 8-12 | 65-80 (overall) |
Conclusion
The large-scale synthesis of this compound and its derivatives can be achieved through several efficient and scalable methods. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired purity of the final product, and the specific capabilities of the manufacturing facility. The protocols provided in these application notes offer a solid foundation for the development of robust and reproducible large-scale synthetic processes. It is recommended that all reactions be initially performed on a smaller scale to optimize conditions before scaling up.
Application Notes: 4-(Trifluoromethyl)anisole in the Synthesis of Nematic Liquid Crystals
Introduction
The strategic incorporation of fluorine-containing functional groups into the molecular architecture of liquid crystals is a pivotal strategy for tuning their mesomorphic and electro-optical properties. The trifluoromethyl (–CF3) group, in particular, is highly valued for its significant impact on key characteristics such as dielectric anisotropy, thermal stability, and viscosity.[1][2] 4-(Trifluoromethyl)anisole serves as a readily available and versatile starting material for the synthesis of calamitic liquid crystals, offering a direct route to introduce the trifluoromethyl moiety into one of the terminal positions of the mesogenic core.
These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of a representative nematic liquid crystal, 4-methoxy-4'-(trifluoromethyl)biphenyl, starting from this compound. The synthetic approach is centered around a key Suzuki-Miyaura cross-coupling reaction.
Synthetic Pathway Overview
The synthesis of 4-methoxy-4'-(trifluoromethyl)biphenyl from this compound is a multi-step process. The key transformations include:
-
Bromination of this compound: Introduction of a bromine atom para to the methoxy group to create a suitable coupling partner for the subsequent Suzuki-Miyaura reaction.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between the brominated anisole derivative and a commercially available boronic acid to form the biphenyl core.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene
This protocol outlines the bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized Water
-
Sodium Thiosulfate Solution (10%)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 56.8 mmol) in 100 mL of acetonitrile.
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (10.1 g, 56.8 mmol) in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Work-up: Upon completion, pour the reaction mixture into 200 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with 100 mL of 10% sodium thiosulfate solution and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.
Step 2: Synthesis of 4-Methoxy-4'-(trifluoromethyl)biphenyl
This protocol describes the Suzuki-Miyaura cross-coupling reaction to form the final liquid crystal product.
Materials:
-
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (from Step 1)
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate
-
Triphenylphosphine
-
Potassium Carbonate (2 M aqueous solution)
-
Toluene
-
Deionized Water
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (5.0 g, 19.6 mmol), 4-methoxyphenylboronic acid (3.28 g, 21.6 mmol), and triphenylphosphine (0.205 g, 0.78 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.044 g, 0.196 mmol) to the flask.
-
Solvent and Base Addition: Add toluene (80 mL), followed by a 2 M aqueous solution of potassium carbonate (19.6 mL, 39.2 mmol).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 20 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.[3]
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield 4-methoxy-4'-(trifluoromethyl)biphenyl.
Data Presentation
The following table summarizes the key physicochemical properties of the target liquid crystal, 4-methoxy-4'-(trifluoromethyl)biphenyl. These values are representative for this class of compounds and serve as a benchmark for characterization.
| Property | Value |
| Molecular Formula | C₁₄H₁₁F₃O |
| Molecular Weight | 268.23 g/mol |
| Appearance | White Crystalline Solid |
| Cr-N Transition | Expected near 70-80 °C |
| N-I Transition (Clearing Point) | Expected near 85-95 °C |
| Dielectric Anisotropy (Δε) | Expected to be positive |
Note: Cr-N: Crystal to Nematic phase transition; N-I: Nematic to Isotropic liquid phase transition. The expected transition temperatures are estimates based on similar structures and the known effects of the trifluoromethyl group.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for 4-methoxy-4'-(trifluoromethyl)biphenyl.
Caption: Synthetic route for a trifluoromethyl-substituted liquid crystal.
Logical Relationship of Synthesis Stages
This diagram outlines the logical progression from starting materials to the final purified product.
Caption: Logical workflow for liquid crystal synthesis and characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)anisole
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via prevalent synthetic routes.
Route 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides (e.g., 4-iodoanisole)
Q1: My copper-catalyzed trifluoromethylation reaction shows low or no conversion of the starting aryl halide. What are the primary causes and solutions?
A1: Low conversion is a frequent issue in copper-catalyzed cross-coupling reactions. Several factors could be responsible:
-
Inactive Catalyst: The active species is typically Cu(I). If your copper source (e.g., CuI, CuBr) is old or has been exposed to air, it may have oxidized to Cu(II), reducing its activity.[1]
-
Inappropriate Solvent: High-boiling polar aprotic solvents are typically required to facilitate the reaction.[3]
-
Insufficient Temperature: These reactions often require elevated temperatures to proceed efficiently.[3][4]
Q2: My reaction produces a significant amount of anisole (dehalogenated starting material) as a byproduct. How can I minimize this?
A2: Dehalogenation is a common side reaction, often caused by trace protic impurities or certain solvents acting as hydrogen donors.[4]
-
Solution 1: Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) to exclude moisture.[4]
-
Solution 2: Solvent Choice: If dehalogenation is persistent, consider screening alternative high-boiling aprotic solvents.
-
Solution 3: Ligand Selection: The choice of ligand can sometimes influence the rate of productive coupling versus side reactions. Screening ligands like L-proline or N,N'-dimethylglycine may be beneficial.[1]
Route 2: Methylation of 4-(Trifluoromethyl)phenol
Q3: My methylation of 4-(trifluoromethyl)phenol is resulting in a low yield of the desired O-methylated product and multiple byproducts. What is going wrong?
A3: The low yield can stem from the properties of the starting material and the reaction conditions.
-
Instability of Starting Material: 4-(Trifluoromethyl)phenol is known to be unstable in aqueous buffers at physiological pH, where it can spontaneously hydrolyze to form a reactive quinone methide intermediate.[6] This intermediate can then lead to various byproducts.
-
Solution: Use a strong base (e.g., NaH, K₂CO₃) in a dry, aprotic solvent (e.g., DMF, acetone) to rapidly and completely deprotonate the phenol. This minimizes its time spent in a potentially reactive state.
-
-
C-Methylation vs. O-Methylation: While O-methylation is generally favored, competitive C-methylation at the ortho position can occur, especially at higher temperatures, leading to substituted phenol byproducts.[7]
-
Solution: Maintain a controlled, moderate reaction temperature. Overheating can favor C-alkylation and other side reactions.[8] Using a less sterically hindered methylating agent like dimethyl sulfate (DMS) can also favor O-methylation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the equivalents of the methylating agent or the base.
-
Frequently Asked Questions (FAQs)
Q4: Which synthetic route is generally preferred for obtaining high yields of this compound?
A4: Both the copper-catalyzed trifluoromethylation of 4-iodoanisole and the methylation of 4-(trifluoromethyl)phenol are robust methods.
-
Copper-catalyzed trifluoromethylation using reagents like trimethyl(trifluoromethyl)silane (TMSCF3, the Ruppert-Prakash reagent) is a powerful method for directly installing the CF3 group.[5][9] It benefits from the commercial availability of 4-iodoanisole.
-
Methylation of 4-(trifluoromethyl)phenol is often simpler in terms of reagents but requires careful handling of the potentially unstable starting phenol and optimization to avoid C-alkylation.[6][8]
The choice often depends on the availability and cost of starting materials and the specific capabilities of the lab.
Q5: I am having difficulty purifying my final product from the high-boiling solvent (e.g., DMF, DMSO). What is the best workup procedure?
A5: Removing high-boiling polar solvents is a common purification challenge.
-
Solution: After the reaction is complete, cool the mixture and dilute it with a large volume of water or a dilute LiCl solution (e.g., 5%).[10] This will cause the organic product to precipitate or allow for extraction into a nonpolar organic solvent like ethyl acetate or diethyl ether. Perform multiple washes (at least 3-5) of the organic layer with water or brine to thoroughly remove the residual high-boiling solvent.[10]
Q6: Are there newer, milder methods for this synthesis?
A6: Yes, visible-light photoredox catalysis has emerged as a mild and efficient strategy for the trifluoromethylation of arenes.[11][12] These methods can often be performed at room temperature using a simple light source, offering an alternative to high-temperature, metal-catalyzed reactions.[12] However, they may require specific photocatalysts and trifluoromethylating agents (e.g., Togni's reagent, CF₃SO₂Cl).[11]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for key synthetic routes.
Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides
| Aryl Halide | CF₃ Source | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 4-Iodoanisole | TMSCF₃ | CuI (10) | 1,10-Phenanthroline | KF | DMF | 100 | 12 | ~85-95 |
| 4-Bromoanisole | TMSCF₃ | CuI (10) | L-Proline | K₂CO₃ | DMSO | 120 | 24 | ~70-85 |
| 4-Iodoanisole | CF₃SO₂Na | CuI (20) | None | None | NMP | 140 | 16 | High |
Data compiled from representative copper-catalyzed trifluoromethylation procedures.[5][9][13]
Table 2: Methylation of 4-(Trifluoromethyl)phenol
| Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 4-8 | >90 |
| Iodomethane | NaH | THF | 0 to RT | 2-4 | >95 |
Data compiled from standard phenol methylation protocols.
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of 4-Iodoanisole
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), KF (2.0 equiv.), and 1,10-phenanthroline (10 mol%).
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add 4-iodoanisole (1.0 equiv.) and anhydrous DMF via syringe.
-
Add the trifluoromethylating agent, such as TMSCF₃ (1.5 equiv.), dropwise at room temperature.
-
Reaction: Place the sealed tube in a preheated heating block at 100 °C and stir for 12 hours.[5]
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.[5]
-
Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Visual Guides
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: General experimental workflow for synthesis and purification.
Caption: Simplified catalytic cycle for Cu-catalyzed trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Trifluoromethyl)anisole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides & FAQs
This section is organized by the synthetic method. The most common and recommended method, Williamson Ether Synthesis, is detailed extensively. Alternative routes are also discussed with their inherent challenges.
Method 1: Williamson Ether Synthesis of 4-(Trifluoromethyl)phenol
This is the most common and generally highest-yielding method for the preparation of this compound. The reaction involves the deprotonation of 4-(trifluoromethyl)phenol to its corresponding phenoxide, followed by nucleophilic attack on a methylating agent.
Frequently Asked Questions (FAQs):
Q1: What are the most common side reactions in the Williamson ether synthesis of this compound?
A1: The primary side reaction of concern is the C-alkylation of the phenoxide ion, which competes with the desired O-alkylation. This results in the formation of 2-methyl-4-(trifluoromethyl)phenol and 2,6-dimethyl-4-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl group can increase the propensity for C-alkylation compared to electron-rich phenols. Another potential side reaction is the hydrolysis of the methylating agent, particularly if water is present in the reaction mixture.
Q2: How can I minimize C-alkylation and maximize the yield of the desired O-alkylated product?
A2: Several factors can be optimized to favor O-alkylation over C-alkylation:
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Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the phenol without interfering with the subsequent alkylation. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile can enhance the rate of the desired SN2 reaction.
-
Methylating Agent: Dimethyl sulfate is a highly effective methylating agent. Methyl iodide can also be used. The choice may influence the O/C alkylation ratio.
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Temperature: Running the reaction at a controlled, moderate temperature can help minimize side reactions.
Q3: My reaction is sluggish or not going to completion. What are the possible causes?
A3: Incomplete reactions can be due to several factors:
-
Insufficient Base: Incomplete deprotonation of the 4-(trifluoromethyl)phenol will result in unreacted starting material. Ensure you are using at least a stoichiometric equivalent of a strong enough base.
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Poor Quality Reagents: The methylating agent may have degraded, or the solvent may not be sufficiently anhydrous.
-
Low Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate.
-
Steric Hindrance: While not a major issue with methylating agents, ensure that your starting phenol is not sterically hindered by other substituents if you are adapting this protocol for other molecules.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Significant C-alkylation. - Hydrolysis of the methylating agent. | - Ensure complete deprotonation with a suitable base (e.g., NaH). - Use a polar aprotic solvent (e.g., DMF, acetonitrile). - Control the reaction temperature carefully. - Use anhydrous solvents and reagents. |
| Presence of significant amounts of 2-methyl-4-(trifluoromethyl)phenol | - Reaction conditions favor C-alkylation. | - Use a less polar solvent. - Employ a bulkier base. - Change the methylating agent (e.g., from methyl iodide to dimethyl sulfate). |
| Difficulty in separating the product from starting material | - Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure the use of at least one equivalent of base. - Purify using column chromatography with an appropriate solvent system. |
| Formation of unknown byproducts | - Contaminated reagents. - Decomposition of starting material or product under harsh conditions. | - Use freshly distilled solvents and high-purity reagents. - Lower the reaction temperature and monitor the reaction progress closely. |
Method 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chlorobenzotrifluoride
This method involves the reaction of 4-chlorobenzotrifluoride with a strong nucleophile like sodium methoxide. The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.
Frequently Asked Questions (FAQs):
Q1: What are the major challenges and side reactions with the SNAr approach?
A1: The primary challenge is the relatively low reactivity of aryl chlorides in SNAr reactions compared to aryl fluorides. This often necessitates harsh reaction conditions (high temperatures and pressures), which can lead to decomposition and the formation of undesired byproducts. A potential side reaction, especially with very strong bases, is elimination-addition via a benzyne intermediate, which could lead to the formation of 3-(trifluoromethyl)anisole as a minor isomer.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion | - Insufficiently activated substrate. - Reaction conditions not harsh enough. | - Increase the reaction temperature and pressure (use of a sealed vessel may be necessary). - Use a co-solvent like DMSO or DMF to increase the solubility and reactivity of the nucleophile. |
| Formation of multiple isomers | - Benzyne intermediate formation. | - Use a less aggressive base than sodium amide if possible. - Carefully control the reaction temperature. |
| Product decomposition | - Reaction temperature is too high. | - Optimize the temperature to find a balance between reactivity and stability. - Reduce the reaction time. |
Method 3: Direct Trifluoromethylation of Anisole
This approach involves the direct introduction of a trifluoromethyl group onto the anisole ring using a suitable trifluoromethylating agent. This can proceed via electrophilic or radical pathways.
Frequently Asked Questions (FAQs):
Q1: What is the main drawback of direct trifluoromethylation of anisole?
A1: The primary drawback is the lack of regioselectivity. The methoxy group is an ortho-, para-director for electrophilic substitution. Therefore, the reaction typically yields a mixture of 2-(trifluoromethyl)anisole, this compound, and potentially some 3-(trifluoromethyl)anisole, along with di-trifluoromethylated products. Separating these isomers can be challenging.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor regioselectivity (mixture of isomers) | - Inherent nature of the reaction. | - This is a significant challenge to overcome. Different trifluoromethylating agents and catalysts may offer slight improvements in regioselectivity. Extensive purification by chromatography will be necessary. |
| Low overall yield | - Deactivation of the catalyst. - Unstable trifluoromethylating agent. | - Ensure the use of a suitable catalyst and reaction conditions as specified in the literature for the chosen trifluoromethylating agent. - Use fresh and properly stored reagents. |
Quantitative Data Summary
The following table summarizes typical, though not definitively reported, quantitative data for the primary synthetic route. Data for specific reactions should be determined empirically.
| Parameter | Williamson Ether Synthesis | SNAr of 4-Chlorobenzotrifluoride | Direct Trifluoromethylation of Anisole |
| Typical Yield | 70-95% | 40-70% | 30-60% (for the desired isomer) |
| Purity (after workup) | 85-95% | 70-90% | Highly variable (isomer mixture) |
| Major Side Products | 2-methyl-4-(trifluoromethyl)phenol | 3-(trifluoromethyl)anisole (minor) | 2-(trifluoromethyl)anisole, di-substituted products |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is based on established procedures for the methylation of similar phenols and should be optimized for specific laboratory conditions.
Materials:
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4-(Trifluoromethyl)phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
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Dimethyl sulfate or Methyl iodide
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)phenol (1 equivalent).
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Add anhydrous DMF (or acetonitrile) to dissolve the phenol.
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Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. If using potassium carbonate, add 2-3 equivalents.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) or methyl iodide (1.2 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Main reaction pathway and a key side reaction in the synthesis of this compound.
Caption: A troubleshooting workflow for low yield in the synthesis of this compound.
Technical Support Center: Optimizing Suzuki Coupling for 4-(Trifluoromethyl)anisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving 4-(trifluoromethyl)anisole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Product
Low or no yield in a Suzuki coupling reaction with a this compound substrate can stem from several factors related to the electronic nature of the starting material and the reaction conditions. The presence of the electron-withdrawing trifluoromethyl group generally facilitates the oxidative addition step, while the electron-donating methoxy group can influence the overall electron density of the aromatic ring.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For electron-rich aryl halides, which 4-halo-(trifluoromethyl)anisole can be considered due to the methoxy group, bulky and electron-rich phosphine ligands are often effective.[1]
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Base Selection: The base plays a crucial role in the transmetalation step. The strength and nature of the base can significantly impact the reaction rate and yield.
-
Recommendation: A screening of bases is recommended. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[4]
-
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species. Aprotic solvents, often with a small amount of water, are typically used.
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Reaction Temperature and Time: Sub-optimal temperature can lead to a sluggish reaction.
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Recommendation: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[5] Monitor the reaction over time to determine the optimal reaction duration.
-
Table 1: Catalyst and Ligand Screening for a Model Suzuki Coupling Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Low |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | Moderate |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 90 | 10 | High |
| XPhos Pd G2 (1) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 6 | Very High |
Note: This table presents illustrative data based on common observations in Suzuki coupling reactions and should be adapted for the specific this compound substrate.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
The formation of byproducts such as homocoupling of the boronic acid or dehalogenation of the aryl halide can reduce the yield of the desired product.
Troubleshooting Steps:
-
Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use.[6]
-
-
Purity of Reagents: Impurities in the boronic acid or aryl halide can lead to side reactions.
-
Recommendation: Use high-purity reagents. If necessary, recrystallize or purify the starting materials.
-
-
Base and Solvent Choice: The choice of base and solvent can influence the extent of dehalogenation.
-
Recommendation: Weaker bases and aprotic solvents may reduce dehalogenation. The presence of water, while often necessary, should be carefully controlled.
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Table 2: Effect of Base and Solvent on Side Product Formation
| Base (equiv.) | Solvent | Main Product Yield (%) | Homocoupling (%) | Dehalogenation (%) |
| K₂CO₃ (2) | Toluene/H₂O (4:1) | 85 | 5 | 10 |
| K₃PO₄ (2) | Dioxane | 92 | 3 | 5 |
| Cs₂CO₃ (2) | THF | 95 | <2 | <3 |
Note: This table provides a conceptual comparison. Actual results will vary based on the specific substrate and other reaction conditions.
Caption: Strategies to minimize side product formation in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Is a 4-halo-(trifluoromethyl)anisole considered an electron-rich or electron-deficient aryl halide?
A1: This substrate has both an electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl). The overall electronic character can be complex. The trifluoromethyl group will make the aryl halide more susceptible to oxidative addition, which is often the rate-limiting step.[7] However, the electron-donating methoxy group can also influence the reactivity, and conditions typically used for electron-rich aryl halides, such as the use of bulky, electron-rich phosphine ligands, are often a good starting point for optimization.[1]
Q2: My boronic acid is not very stable. What can I do?
A2: If you suspect your boronic acid is degrading under the reaction conditions (protodeboronation), you can consider using a more stable boronic ester, such as a pinacol ester, or a potassium trifluoroborate salt.[6] These are often more robust and can be used in place of the boronic acid.
Q3: What is the best palladium catalyst to start with for this type of substrate?
A3: For a new Suzuki coupling, starting with a versatile and robust catalyst is advisable. Pd(dppf)Cl₂ is a good initial choice as it is effective for a wide range of substrates.[2] Alternatively, a pre-catalyst system like XPhos Pd G2 or SPhos Pd G2 can be highly active, especially for challenging couplings.[3]
Q4: How do I properly degas my reaction mixture?
A4: There are several methods to degas a reaction mixture. One common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Another effective method is the "freeze-pump-thaw" technique, where the reaction mixture is frozen in liquid nitrogen, subjected to a vacuum, and then allowed to thaw under an inert atmosphere. This cycle is typically repeated three times.[6]
Q5: Can I use microwave heating to accelerate the reaction?
A5: Yes, microwave-assisted Suzuki coupling is a common technique to reduce reaction times and often improve yields.[8] However, it is important to carefully control the temperature and pressure within the microwave reactor. The optimal conditions may differ from conventional heating.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromo-2-(trifluoromethyl)anisole
This protocol provides a starting point for the optimization of the Suzuki coupling of 4-bromo-2-(trifluoromethyl)anisole with an arylboronic acid.
Materials:
-
4-Bromo-2-(trifluoromethyl)anisole (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethyl)anisole, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
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Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Grignard Reactions with 4-(Trifluoromethyl)anisole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 4-(trifluoromethyl)anisole and its halogenated precursors, such as 4-bromo-1-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when preparing a Grignard reagent from a trifluoromethyl-substituted aryl halide?
The primary challenge is the thermal stability of the resulting Grignard reagent. Trifluoromethyl-substituted phenyl Grignard reagents can undergo highly exothermic decomposition, especially at high concentrations.[1][2] This decomposition can be rapid and lead to a significant increase in temperature and pressure, posing a safety risk.[1] It is strongly recommended to work with solutions at lower concentrations (e.g., 0.5-0.6 M) to mitigate this risk.[1][2]
Q2: Why is it crucial to maintain anhydrous conditions throughout the Grignard reaction?
Grignard reagents are potent bases and will react with acidic protons, such as those in water.[3][4] This reaction is an acid-base neutralization, which is typically much faster than the desired nucleophilic addition to a carbonyl compound. The presence of water will quench the Grignard reagent, converting it into an alkane and rendering it inactive for the intended reaction, thus significantly reducing the yield.[5][6] All glassware must be rigorously dried, and anhydrous solvents are essential for success.[3][5]
Q3: Can I use 4-fluoro-1-(trifluoromethyl)benzene directly to form the Grignard reagent?
Direct formation of a Grignard reagent from an aryl fluoride is generally not feasible due to the high strength of the carbon-fluorine bond, which makes it very unreactive towards magnesium metal under standard conditions. It is more practical to use the corresponding aryl bromide or chloride.
Q4: What are the most common side reactions to be aware of?
The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide to form a biaryl byproduct (e.g., biphenyl).[5][7] This side reaction is favored at higher concentrations of the aryl halide and elevated reaction temperatures.[5] Another potential issue is the reaction of the Grignard reagent with any acidic protons present in the reaction mixture.
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[3] Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings with a dry stirring rod.[3][5][8] | The characteristic brown color of iodine will disappear, and you should observe bubble formation on the magnesium surface, indicating the reaction has started.[3] |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[8] Use freshly opened anhydrous solvents. | The reaction should initiate as the anhydrous conditions allow the Grignard reagent to form without being quenched. |
| Poor Quality Aryl Halide | Use a freshly purified or distilled aryl halide to remove any acidic impurities or inhibitors. | A pure starting material will prevent side reactions that may inhibit the Grignard formation. |
Issue 2: Low yield of the desired product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Grignard Formation | Before adding the electrophile, ensure most of the magnesium has been consumed. You can gently warm the reaction mixture to facilitate the reaction, but be cautious with trifluoromethylated reagents due to their thermal instability.[1][2] | A higher concentration of the Grignard reagent will be available to react with the electrophile, leading to a better yield. |
| Wurtz Coupling Side Reaction | Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[5] Avoid excessively high reaction temperatures.[5] | Minimizing the concentration of the aryl halide and controlling the temperature will reduce the rate of the Wurtz coupling reaction. |
| Reaction with Solvent | While THF is a common and effective solvent, consider using 2-methyltetrahydrofuran (2-MeTHF), which has been shown to sometimes reduce Wurtz coupling.[7] | A change in solvent may improve the selectivity of the reaction and increase the yield of the desired product. |
| Grignard Reagent Decomposition | For trifluoromethyl-substituted Grignard reagents, maintain a low reaction temperature (0-35 °C) and use a lower concentration (0.5-0.6 M).[1][2][9] | Careful temperature and concentration control will prevent the exothermic decomposition of the Grignard reagent. |
Issue 3: Formation of a dark brown or black reaction mixture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of the Grignard Reagent | This can be a sign of overheating, especially with sensitive reagents like trifluoromethyl-substituted Grignards.[1][2] Ensure efficient stirring and adequate cooling to control the reaction exotherm. | Maintaining a stable and controlled temperature will prevent the decomposition that leads to discoloration. |
| Impurities in Magnesium | The quality of the magnesium can significantly impact the reaction. Using high-purity magnesium turnings can prevent side reactions catalyzed by metallic impurities.[10] | High-purity reagents will lead to a cleaner reaction with fewer colored byproducts. |
Experimental Protocols
Protocol 1: Preparation of (4-(Trifluoromethyl)phenyl)magnesium bromide
This protocol is adapted from standard procedures for aryl Grignard reagent synthesis and incorporates safety considerations for trifluoromethyl-substituted compounds.
Materials:
-
4-Bromo-1-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 4-bromo-1-(trifluoromethyl)benzene (1 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction begins (indicated by the disappearance of the iodine color and bubbling), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately.
Quantitative Data Summary (Literature Values for Similar Reactions):
| Parameter | Typical Conditions/Values | Reference |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [9] |
| Atmosphere | Nitrogen or Argon | [9] |
| Temperature | 0 to 35 °C | [9] |
| Reaction Time | 1 to 5 hours | [9] |
| Concentration | ~0.5 M is recommended for safety | [1][2] |
Visualizations
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for the preparation of a Grignard reagent.
Troubleshooting Logic for Failed Grignard Reaction
Caption: Decision tree for troubleshooting a failed Grignard reaction initiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. leah4sci.com [leah4sci.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. (4-(Trifluoromethyl)phenyl)magnesium bromide | 402-51-7 | Benchchem [benchchem.com]
- 10. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
Technical Support Center: Enhancing Regioselectivity in Reactions of 4-(Trifluoromethyl)anisole
Welcome to the technical support center for reactions involving 4-(Trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the regioselectivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution (EAS) of this compound?
A1: The regioselectivity of EAS reactions on this compound is primarily governed by the electronic effects of the two substituents: the methoxy (-OCH₃) group and the trifluoromethyl (-CF₃) group. The methoxy group is a strong activating, ortho, para-directing group due to its ability to donate electron density into the aromatic ring via resonance. Conversely, the trifluoromethyl group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. In this scenario, the activating methoxy group is the dominant directing group. Since the para position is blocked, electrophilic attack is overwhelmingly directed to the positions ortho to the methoxy group (C2 and C6).
Q2: I am observing a mixture of isomers in my electrophilic substitution reaction. What are the likely causes and how can I improve the selectivity?
A2: Observing a mixture of isomers, though unexpected given the strong directing effect of the methoxy group, can occur due to several factors. Ensure the purity of your starting material and reagents, as impurities can lead to side reactions. Reaction conditions are also critical; for instance, in nitration reactions, the choice of solvent can influence the ortho/para ratio.[1] For many EAS reactions, running the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically more stable product.[2]
Q3: Can I achieve substitution at the C3 or C5 positions (ortho to the -CF₃ group)?
A3: Under standard electrophilic aromatic substitution conditions, substitution at the C3 and C5 positions is highly disfavored due to the deactivating nature of the trifluoromethyl group and the overriding directing effect of the methoxy group. To functionalize these positions, alternative strategies such as nucleophilic aromatic substitution (if a suitable leaving group is present) or more advanced C-H activation methodologies would need to be explored.
Q4: How can I selectively functionalize the C2 position?
A4: For selective functionalization at the C2 position, a directed ortho-lithiation (DoM) is the most effective strategy. The methoxy group acts as a directing metalating group (DMG), facilitating the deprotonation of the adjacent ortho proton by a strong organolithium base like n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a functional group exclusively at the C2 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptoms:
-
Formation of multiple isomers detected by GC-MS or NMR.
-
Low yield of the desired 2-substituted product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Impure Starting Material | Ensure the this compound is of high purity. Purify by distillation or column chromatography if necessary. |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Many EAS reactions show improved selectivity at or below 0 °C. |
| Inappropriate Solvent | The choice of solvent can impact isomer ratios. For nitration, nonpolar solvents often give consistent ortho/para ratios.[1] |
| Harsh Reaction Conditions | For reactions like bromination, using a milder brominating agent such as N-Bromosuccinimide (NBS) instead of Br₂ can prevent over-bromination and improve selectivity.[3] |
Issue 2: Low or No Conversion in Directed ortho-Lithiation
Symptoms:
-
Recovery of unreacted starting material.
-
Low yield of the desired 2-substituted product after electrophilic quench.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Organolithium Reagent | Use a freshly titrated solution of n-BuLi. The reagent is highly sensitive to air and moisture. |
| Insufficiently Low Temperature | Maintain a very low temperature (typically -78 °C) during the lithiation step to prevent decomposition of the aryllithium intermediate. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Poor Electrophile Reactivity | Use a more reactive electrophile or consider transmetalation to a more reactive organometallic species (e.g., with ZnCl₂ or CuCN). |
Data Presentation
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Solvent | Temperature (°C) | Major Product | Isomer Ratio (ortho:meta) | Reference |
| Bromination | NBS (1.0 eq) | DMF | 20 | 2-Bromo-4-(trifluoromethyl)anisole | >95:5 (inferred) | Analogous to[4] |
| Nitration | HNO₃/H₂SO₄ | Ac₂O | 0 | 2-Nitro-4-(trifluoromethyl)anisole | High ortho selectivity | Inferred from[5] |
| Acylation | Acetyl Chloride, AlCl₃ | CH₂Cl₂ | 0 to RT | 2-Acetyl-4-(trifluoromethyl)anisole | Predominantly ortho | Inferred from[6][7] |
Note: Specific quantitative data for this compound is limited in the literature. The expected regioselectivity is based on established principles of directing group effects and data from closely related analogs.
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(trifluoromethyl)anisole
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-100 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |
Note: These are generalized conditions and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Regioselective Bromination of this compound
This protocol is adapted from the bromination of the analogous 3-(trifluoromethyl)aniline.[4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve NBS (1.0 equivalent) in anhydrous DMF.
-
Add the NBS solution dropwise to the anisole solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Bromo-4-(trifluoromethyl)anisole.
Protocol 2: Directed ortho-Lithiation and Silylation of this compound
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 equivalent) to the cooled THF.
-
Slowly add a solution of n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(trimethylsilyl)-4-(trifluoromethyl)anisole.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(trifluoromethyl)anisole
Materials:
-
2-Bromo-4-(trifluoromethyl)anisole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 2-Bromo-4-(trifluoromethyl)anisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), K₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (3-5 mol%).
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Directing effects in the electrophilic aromatic substitution of this compound.
Caption: Experimental workflow for directed ortho-lithiation.
Caption: Decision tree for selecting a cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. websites.umich.edu [websites.umich.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Trifluoromethyl)anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)anisole in cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Direct experimental data for the cross-coupling of this compound is limited in the public domain. The protocols and quantitative data provided below are based on established knowledge of cross-coupling reactions and data from structurally similar molecules, such as other trifluoromethyl-substituted aryl halides and anisole derivatives. These should be used as a starting point for optimization.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, the corresponding boronic acid or ester would be coupled with an aryl, vinyl, or alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended catalyst systems for the Suzuki-Miyaura coupling of a this compound derivative?
A1: For the Suzuki-Miyaura coupling, a palladium catalyst is typically employed. Good starting points include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[1][2] Given the electron-donating nature of the methoxy group and the electron-withdrawing trifluoromethyl group, a ligand that is both electron-rich and bulky is often beneficial. Ligands such as SPhos, XPhos, or RuPhos are excellent candidates to consider.[3][4]
Q2: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?
A2: The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[5] The choice of base can significantly impact the reaction yield.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5] The selection should be made based on the specific coupling partners and solvent system.
Q3: Can I perform the Suzuki-Miyaura coupling in aqueous conditions?
A3: Yes, Suzuki-Miyaura reactions can often be performed in aqueous solvent mixtures, such as toluene/water or dioxane/water.[4] This can be advantageous for substrates with poor solubility in purely organic solvents and can sometimes enhance the reaction rate. The use of a phase-transfer catalyst may be beneficial in such systems.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Protodeborylation of the boronic acid/ester. 4. Poor solubility of reagents. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated. 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). 3. Use anhydrous conditions and ensure the base is not too harsh. Consider using a boronic ester for increased stability. 4. Screen different solvents or solvent mixtures (e.g., toluene, dioxane, DMF, with or without water). |
| Homocoupling of the Boronic Acid | 1. Presence of oxygen. 2. Inefficient oxidative addition of the aryl halide. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a more electron-rich and bulky ligand to promote oxidative addition. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is too strong and reacting with functional groups. | 1. Lower the reaction temperature and monitor the reaction over a longer period. 2. Use a milder base (e.g., K₂CO₃) and screen different solvents. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.) to an oven-dried reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 4:1, 0.1-0.5 M) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table presents representative data for Suzuki-Miyaura couplings of structurally similar compounds. This data should be used as a reference for catalyst and condition screening.
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | 92 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Na₂CO₃ (2) | H₂O/EtOH | 110 | 3 | 90 |
Data is illustrative and compiled from various sources for similar substrates.[6][7]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This is a key transformation for synthesizing aryl amines from aryl halides.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Buchwald-Hartwig amination of a this compound derivative?
A1: A common and effective catalytic system for Buchwald-Hartwig amination involves a palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand.[8][9] For anisole derivatives, which can be challenging substrates, ligands like XPhos, RuPhos, or BrettPhos are often good choices.[10] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[11]
Q2: My amine is a primary amine. Are there any special considerations?
A2: Yes, the coupling of primary amines can sometimes lead to double arylation. To favor monoarylation, using a bulkier ligand like BrettPhos can be beneficial.[10] Careful control of the stoichiometry of the amine is also important.
Q3: The reaction is sluggish. What can I do to improve the reaction rate?
A3: If the reaction is slow, consider increasing the temperature. However, be mindful of potential catalyst decomposition at very high temperatures.[12] Switching to a more active ligand or a stronger base can also increase the reaction rate. Ensure that your solvent is anhydrous and the reaction is under a strict inert atmosphere, as water and oxygen can deactivate the catalyst.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Catalyst deactivation. 2. Insufficiently strong base. 3. Steric hindrance. | 1. Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst or a more robust ligand. 2. Switch to a stronger base (e.g., NaOtBu, KOtBu, LHMDS). 3. Use a more sterically demanding and electron-rich ligand (e.g., XPhos, RuPhos). |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water. 2. β-hydride elimination from the amido complex. | 1. Use rigorously dried solvents and reagents. 2. Use a ligand that promotes faster reductive elimination. |
| Poor Reproducibility | 1. Inconsistent reagent quality. 2. Variations in inert atmosphere technique. 3. Inconsistent stirring rate. | 1. Purify starting materials if necessary. 2. Ensure consistent and rigorous Schlenk or glovebox techniques. 3. Maintain a consistent and vigorous stirring rate, especially for heterogeneous mixtures. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
Reaction: Seal the vessel and heat with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[8]
Quantitative Data Summary
The following table provides representative data for Buchwald-Hartwig aminations of similar substrates.
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
| 2-Bromoanisole | 2-Aminopyrimidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.4) | Toluene | 80 | 16 | 98 |
| 4-Bromo-N,N-dimethylaniline | Morpholine | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | NaOtBu (1.2) | Toluene | 100 | 2 | 98 |
Data is illustrative and compiled from various sources for similar substrates.[8][13]
Diagram: Buchwald-Hartwig Amination Experimental Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
managing exothermic reactions in 4-(Trifluoromethyl)anisole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)anisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which steps are exothermic?
A1: There are two primary synthesis routes for this compound, both of which involve potentially exothermic steps:
-
Williamson Ether Synthesis: This method involves the O-alkylation of 4-(trifluoromethyl)phenol with a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base. The deprotonation of the phenol with a strong base and the subsequent alkylation reaction can be significantly exothermic.
-
Nucleophilic Aromatic Substitution (SNAr): This route utilizes 4-chlorobenzotrifluoride and a methoxide source, such as sodium methoxide. The trifluoromethyl group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack. This reaction is often highly exothermic, particularly on a larger scale.
Q2: What are the main safety concerns associated with the synthesis of this compound?
A2: The primary safety concerns are the management of exothermic reactions to prevent thermal runaway, and the handling of hazardous materials. This compound is a flammable liquid.[1][2] Precursors like 4-chlorobenzotrifluoride and methylating agents can be toxic and corrosive. The reaction exotherm, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture and release flammable or toxic materials.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Regular sampling of the reaction mixture will allow you to track the consumption of starting materials and the formation of the product.
Q4: What are the appropriate quenching and work-up procedures?
A4: Quenching should be performed carefully by slowly adding a suitable reagent to the cooled reaction mixture to neutralize any remaining reactive species. For the Williamson ether synthesis, this may involve the addition of water or a dilute acid. For the SNAr reaction, quenching with water or an ammonium chloride solution is common. The work-up typically involves extraction of the product into a suitable organic solvent, followed by washing with water and brine to remove inorganic byproducts. The organic layer is then dried and the solvent removed under reduced pressure.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Potential Cause:
-
Reagent Addition Rate is Too Fast: The rate of heat generation from the exothermic reaction exceeds the heat removal capacity of the cooling system.
-
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) is insufficient for the scale of the reaction or is not functioning correctly.
-
High Concentration of Reactants: Starting the reaction with all reagents combined at a high concentration can lead to a rapid, uncontrollable exotherm.
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates, potentially initiating a runaway.
Suggested Solutions:
-
Control Reagent Addition: Add the more reactive reagent (e.g., methylating agent, sodium methoxide solution) slowly and dropwise using an addition funnel or a syringe pump. Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature range.
-
Ensure Adequate Cooling: Use a cooling bath with a large thermal mass (e.g., ice/water, ice/salt, or a cryostat) and ensure good heat transfer by using an appropriately sized reaction vessel. For larger scale reactions, consider a reactor with a cooling jacket.
-
Semi-Batch Process: Do not mix all reactants at once. A semi-batch approach, where one reactant is added portion-wise or continuously to the other, is crucial for managing the exotherm.
-
Efficient Stirring: Use a mechanical stirrer for larger volumes or a properly sized magnetic stir bar to ensure homogenous mixing and temperature distribution.
Issue 2: Low Yield of this compound
Potential Cause:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.
-
Side Reactions: In the Williamson ether synthesis, C-alkylation can occur as a side reaction. In the SNAr route, side reactions can be promoted by excessively high temperatures.
-
Loss of Product During Work-up: The product may be lost during extraction if the incorrect solvent is used or if emulsions form.
Suggested Solutions:
-
Monitor Reaction to Completion: Use TLC or GC to monitor the reaction until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any exotherm. Ensure reagents are fresh and anhydrous.
-
Optimize Reaction Conditions: To favor O-alkylation in the Williamson synthesis, choose appropriate solvent and base combinations. For the SNAr reaction, precise temperature control is key to minimizing side product formation.
-
Optimize Work-up Procedure: Select an extraction solvent in which this compound is highly soluble and which is immiscible with the aqueous phase. To break emulsions, adding brine or filtering through celite can be effective.
Data Presentation
Table 1: Key Parameters for Managing Exotherms in this compound Synthesis
| Parameter | Williamson Ether Synthesis Route | Nucleophilic Aromatic Substitution Route | Rationale for Control |
| Starting Materials | 4-(Trifluoromethyl)phenol, Methylating Agent (e.g., Dimethyl Sulfate), Base (e.g., K₂CO₃) | 4-Chlorobenzotrifluoride, Sodium Methoxide | Proper stoichiometry is crucial for reaction efficiency and safety. |
| Solvent | Acetone, DMF, Acetonitrile | Methanol, DMF, DMSO | Solvent choice affects reaction rate, solubility of reagents, and heat transfer. |
| Reaction Temperature | 25-80 °C (depending on reagents) | 50-120 °C | Maintaining the target temperature is critical to control the reaction rate and prevent runaway. |
| Addition Rate | Slow, dropwise addition of methylating agent | Slow, dropwise addition of sodium methoxide solution | Controls the rate of heat generation. |
| Agitation Speed | > 300 RPM (mechanical stirrer recommended for >1L scale) | > 300 RPM (mechanical stirrer recommended for >1L scale) | Ensures uniform temperature and reactant concentration. |
| Monitoring | Internal thermometer, TLC/GC for conversion | Internal thermometer, TLC/GC for conversion | Provides real-time data to manage the reaction. |
| Emergency Cooling | Ice bath readily available | Ice bath readily available | Essential for immediate cooling in case of a temperature spike. |
Experimental Protocols
Method 1: Williamson Ether Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethyl)phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetone.
-
Reagent Addition: While stirring the mixture, add dimethyl sulfate (1.1 eq.) dropwise from the dropping funnel over a period of 30-60 minutes. Monitor the internal temperature. If a significant exotherm is observed, cool the flask with a water bath.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 56 °C for acetone) and maintain for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting phenol.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and remove the acetone under reduced pressure. Dissolve the residue in diethyl ether and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by distillation or column chromatography.
Method 2: Nucleophilic Aromatic Substitution Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4-chlorobenzotrifluoride (1.0 eq.) and anhydrous DMF.
-
Reagent Addition: Prepare a solution of sodium methoxide (1.2 eq.) in anhydrous methanol and add it to the dropping funnel. Add the sodium methoxide solution dropwise to the stirred solution of 4-chlorobenzotrifluoride over 1-2 hours. Maintain the internal temperature between 60-70 °C using a controlled heating mantle and a cooling water bath as needed. A noticeable exotherm is expected.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2-3 hours, or until GC analysis shows complete conversion of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into ice-water. Extract the product with ethyl acetate (3 x volumes). Combine the organic extracts and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Mandatory Visualization
Caption: Workflow for managing exothermic reactions.
Caption: Comparison of two primary synthesis routes.
References
identification and removal of byproducts in 4-(Trifluoromethyl)anisole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Trifluoromethyl)anisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter during the synthesis of this compound?
A1: The byproducts largely depend on your synthetic route.
-
Positional Isomers: The most common impurities are the ortho- (2-) and meta- (3-) isomers of trifluoromethylanisole. These often have very similar physical properties, making them difficult to separate from the desired para- (4-) isomer.[1]
-
Unreacted Starting Materials: Depending on the synthesis, you may find unreacted precursors such as 4-chlorobenzotrifluoride, anisole, or a corresponding phenol.[2][3]
-
Side-Reaction Products (Williamson Ether Synthesis): If you are using a Williamson ether synthesis approach, you might encounter byproducts from competing E2 elimination reactions (alkenes), especially when using sterically hindered reactants. C-alkylation products can also form when using phenoxides.[4]
-
Degradation Products: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, which may lead to the formation of carboxylic acid derivatives.[5] Additionally, if strong acids like sulfuric acid are present, sulfonation of the anisole ring can occur.[6]
Q2: My GC/MS analysis shows several peaks with similar mass-to-charge ratios near my product peak. What are they likely to be?
A2: These are very likely the positional isomers: 2-(trifluoromethyl)anisole and 3-(trifluoromethyl)anisole. Due to their identical molecular formula and weight, they will have the same parent ion in mass spectrometry. Their retention times in gas chromatography will be very close, requiring an optimized GC method for baseline separation.[1][7][8]
Q3: How can I minimize the formation of positional isomers during synthesis?
A3: Minimizing isomer formation starts with the choice of starting materials. Using a starting material that already has the trifluoromethyl group in the desired para position is the most effective strategy. For example, starting with 4-chlorobenzotrifluoride and performing a nucleophilic aromatic substitution with sodium methoxide, or starting with 4-(trifluoromethyl)phenol and methylating it via a Williamson ether synthesis, will prevent the formation of other positional isomers.
Q4: I am using a Williamson ether synthesis to prepare this compound. What are the key parameters to control to avoid side reactions?
A4: To optimize the Williamson ether synthesis and minimize byproducts, consider the following:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the phenol, forming the alkoxide.[9]
-
Solvent: Polar aprotic solvents such as DMF or DMSO are generally preferred as they enhance the nucleophilicity of the alkoxide.[4]
-
Temperature: Lower reaction temperatures generally favor the desired SN2 reaction over the competing E2 elimination. A typical temperature range is 50-100°C.[4]
-
Alkylating Agent: Use a primary alkyl halide (e.g., methyl iodide) to minimize steric hindrance and reduce the likelihood of elimination reactions.[10]
Q5: I suspect my this compound product is degrading over time. What could be the cause and how can I prevent it?
A5: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid, particularly in the presence of strong acids or bases, or with prolonged exposure to aqueous conditions, especially at elevated temperatures.[5] To prevent degradation, ensure all reagents and solvents are anhydrous during the reaction and workup. Store the purified product in a cool, dry place, protected from moisture and strong acids or bases.
Q6: What are the most effective methods for removing persistent positional isomers?
A6: Separating positional isomers of trifluoromethylanisole is challenging due to their similar boiling points.[11]
-
Fractional Distillation: While possible, it is often difficult and may require a highly efficient distillation column.
-
Column Chromatography: This is a common and effective method. Using a silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) can often provide good separation.[10]
-
Recrystallization: If your product is a solid at room temperature or can be derivatized into a solid, recrystallization can be a powerful purification technique.[12][13][14] Finding a suitable solvent system where the solubility of the isomers differs is key.
Q7: How can I easily remove unreacted phenolic starting materials from my crude product?
A7: Unreacted 4-(trifluoromethyl)phenol can be readily removed by washing the crude product (dissolved in an organic solvent like diethyl ether or dichloromethane) with an aqueous base solution, such as 2M sodium hydroxide (NaOH).[10] The phenol will be deprotonated to form a water-soluble sodium salt, which will partition into the aqueous layer, leaving the desired ether product in the organic layer.
Quantitative Data
Physicochemical Properties of Trifluoromethylanisole Isomers
The close boiling points of the isomers illustrate the primary challenge in their separation via distillation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-(Trifluoromethyl)anisole | 16222-42-7 | C₈H₇F₃O | 176.14 | ~155-157 |
| 3-(Trifluoromethyl)anisole | 454-90-0 | C₈H₇F₃O | 176.14 | ~150-152 |
| This compound | 402-52-8 | C₈H₇F₃O | 176.14 | ~166.4 |
Experimental Protocols
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes the methylation of 4-(trifluoromethyl)phenol.
Materials:
-
4-(Trifluoromethyl)phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, argon-purged round-bottom flask, add 4-(trifluoromethyl)phenol.
-
Add anhydrous DMF and stir until the phenol is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.[9][10]
Protocol 2: GC-MS Method for Isomer Analysis
This is a general protocol for the analysis of trifluoromethylanisole isomers.[1]
-
Column: AT-210 or similar mid-polarity capillary column (30 m x 0.53 mm ID x 1.0 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 230 °C.
-
Injection Mode: Split.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase to 150 °C at 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Scan Range: 50-300 m/z.
-
Source Temperature: 250 °C.
-
Protocol 3: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying the crude product.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Prepare a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 5% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visual Guides
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Byproduct Formation Pathway
Caption: O- vs. C-alkylation in the synthesis of this compound.
Troubleshooting Impurities
Caption: Decision tree for troubleshooting common impurities.
References
- 1. tsijournals.com [tsijournals.com]
- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. benchchem.com [benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. How To [chem.rochester.edu]
- 13. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
scale-up considerations for industrial synthesis of 4-(Trifluoromethyl)anisole
Welcome to the technical support center for the industrial synthesis of 4-(Trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of this important chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time, temperature, or mixing. | - Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the limiting starting material. - Gradually increase the reaction temperature in small increments, monitoring for byproduct formation. - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in heterogeneous reactions (e.g., solid base in a liquid). |
| Decomposition of Reactants or Product: Reaction temperature is too high, or prolonged exposure to harsh conditions. | - Perform thermal stability studies on the reactants and product to determine the optimal temperature range. - Minimize the reaction time once the starting material is consumed. | |
| Loss of Product During Work-up: Emulsion formation during aqueous extraction, or incomplete extraction. | - To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product. | |
| Formation of Significant Byproducts | Presence of Isomeric Impurities: Isomeric impurities in the starting materials. | - Ensure the purity of starting materials, such as 4-chlorobenzotrifluoride, is high and free of other isomers. |
| Over-methylation (in Williamson Ether Synthesis): If impurities in the methylating agent can lead to other alkylations. | - Use a high-purity methylating agent. | |
| Side Reactions with Solvent: The solvent may react with the reagents under the reaction conditions. | - Choose a robust and inert solvent for the reaction. For example, in the reaction of 4-chlorobenzotrifluoride with sodium methoxide, a polar aprotic solvent like DMF or DMSO can be used, but their stability under the reaction conditions should be verified. | |
| Difficulty in Product Purification | Co-elution or Co-distillation of Impurities: Similar boiling points or polarities of the product and impurities. | - For distillation, use a fractional distillation column with sufficient theoretical plates to improve separation. - If using chromatography for purification of intermediates, optimize the solvent system to achieve better separation. |
| Colored Final Product: Formation of colored impurities due to high temperatures or air oxidation. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - A final purification step, such as carbon treatment followed by filtration, may be necessary to remove colored impurities. | |
| Exothermic Reaction Leading to Poor Control | Rapid Addition of Reagents: Adding a reactive reagent too quickly can lead to a rapid increase in temperature. | - Add the limiting reagent in a controlled manner, for example, dropwise or via a syringe pump, while monitoring the internal temperature of the reactor. - Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two most common industrial routes are:
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of 4-chlorobenzotrifluoride with sodium methoxide in a polar aprotic solvent. The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack.
-
Williamson Ether Synthesis: This method involves the methylation of 4-(trifluoromethyl)phenol using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Handling of Reagents: Sodium methoxide is a strong base and is corrosive. Dimethyl sulfate is highly toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) should be worn, and engineering controls should be in place.
-
Exothermic Reactions: The reaction can be exothermic, especially at a large scale. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. The reaction should be carried out in a well-ventilated area, away from ignition sources, and with proper grounding of equipment to prevent static discharge.
Q3: How can I monitor the progress of the reaction effectively on a large scale?
A3: On a large scale, reaction monitoring is typically done using in-process controls (IPCs). This involves taking small samples from the reactor at regular intervals and analyzing them by GC or HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the recommended purification methods for industrial-scale production of this compound?
A4: For industrial-scale production, the most common purification method for a liquid product like this compound is vacuum distillation . This method is effective for separating the product from non-volatile impurities and solvents. An aqueous work-up is typically performed before distillation to remove inorganic salts and water-soluble impurities.
Experimental Protocols
Representative Protocol for SNAr Synthesis of this compound
This protocol is a representative example based on established chemical principles and analogous industrial processes. It should be optimized for specific equipment and safety protocols.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with mechanical stirring, temperature control, a condenser, and ports for nitrogen blanketing and reagent addition.
-
4-Chlorobenzotrifluoride
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: Charge the reactor with anhydrous DMF and sodium methoxide under a nitrogen atmosphere. Begin stirring.
-
Reagent Addition: Slowly add 4-chlorobenzotrifluoride to the stirred mixture. Maintain the internal temperature within a specified range (e.g., 80-100 °C) during the addition.
-
Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 120-150 °C) and maintain for a specified time (e.g., 4-8 hours). Monitor the reaction by GC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with toluene. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. Purify the crude product by vacuum distillation to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the industrial synthesis of this compound, based on analogous reactions and literature. Actual values may vary depending on the specific process and scale.
| Parameter | SNAr Route (Illustrative) | Williamson Ether Synthesis (Illustrative) |
| Starting Material | 4-Chlorobenzotrifluoride | 4-(Trifluoromethyl)phenol |
| Reagents | Sodium methoxide (1.1-1.5 eq) | Dimethyl sulfate (1.1-1.3 eq), Base (e.g., K₂CO₃, 1.5-2.0 eq) |
| Solvent | DMF, DMSO | Acetone, Acetonitrile |
| Temperature | 120-150 °C | 50-80 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (after distillation) | >99% | >99% |
Visualizations
Caption: Key decision workflow for scaling up the synthesis of this compound.
Technical Support Center: Solvent Effects on the Reactivity of 4-(Trifluoromethyl)anisole
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reactivity of 4-(Trifluoromethyl)anisole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during electrophilic aromatic substitution and demethylation reactions.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the reactivity of the anisole ring?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation means that reactions like nitration and halogenation will be slower compared to anisole itself. The methoxy group (-OCH₃) is an activating, ortho-, para-director, but its influence is diminished by the powerful deactivating effect of the -CF₃ group.
Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is blocked by the trifluoromethyl group, substitution is expected to occur at the ortho positions (positions 2 and 6). However, the regioselectivity can be influenced by the solvent and the nature of the electrophile.
Q3: How does solvent polarity influence the rate of electrophilic aromatic substitution on this substrate?
The effect of solvent polarity on the reaction rate depends on the change in charge distribution between the reactants and the transition state. For many electrophilic aromatic substitutions, a more polar solvent can stabilize the charged intermediate (sigma complex), potentially increasing the reaction rate. However, the solubility of reagents and the specific reaction mechanism can also play a significant role. For nitration of anisole, nonpolar solvents have been observed to give better conversions.[1]
Q4: What are the most common challenges in the demethylation of this compound?
Common challenges include incomplete reaction, especially with milder reagents, and potential side reactions if harsh conditions are used. The electron-withdrawing trifluoromethyl group can make the ether cleavage more difficult compared to unsubstituted anisole. The choice of demethylating agent and solvent is crucial for a successful reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion in Electrophilic Aromatic Substitution (Nitration/Halogenation)
| Possible Cause | Suggested Solution |
| Insufficiently reactive electrophile | The deactivated ring requires a more potent electrophile. For nitration, ensure the use of a strong nitrating system (e.g., HNO₃/H₂SO₄). For halogenation, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) may be necessary with Br₂ or Cl₂. |
| Inappropriate solvent choice | The solvent may not be optimal for the reaction. For nitration, consider less polar solvents like dichloromethane or hexane, which have shown better conversions for anisole.[1] For halogenation, solvents like dichloromethane or carbon tetrachloride are common choices. |
| Low reaction temperature | The reaction may require heating to overcome the activation energy barrier of the deactivated substrate. Incrementally increase the temperature while monitoring for side product formation. |
| Poor reagent quality | Ensure all reagents, especially the electrophile and any catalysts, are pure and anhydrous. Moisture can deactivate Lewis acids and quench electrophiles. |
Issue 2: Formation of Multiple Isomers or Byproducts
| Possible Cause | Suggested Solution |
| Loss of regioselectivity | Solvent polarity can influence the ortho/para ratio.[1] It is advisable to screen a few solvents of varying polarity to optimize for the desired isomer. For anisole nitration, the ortho/para ratio varied considerably with polar solvents.[1] |
| Over-halogenation | In halogenation reactions, the initial product can undergo further substitution. Use a stoichiometric amount of the halogenating agent and add it slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity. |
| Side-chain reactions | Under certain conditions, benzylic positions can be reactive. Ensure the reaction conditions are suitable for aromatic substitution rather than radical side-chain reactions (e.g., avoid high temperatures and UV light in the absence of an appropriate catalyst). |
Issue 3: Incomplete Demethylation
| Possible Cause | Suggested Solution |
| Insufficiently strong demethylating agent | This compound is less reactive than anisole. A strong Lewis acid like boron tribromide (BBr₃) is often effective. Strong protic acids like HBr can also be used, typically at higher temperatures. |
| Inappropriate solvent | For demethylation with BBr₃, dichloromethane (DCM) is a common and effective solvent. For reactions with HBr, acetic acid is often used as the solvent. |
| Reaction time is too short | Demethylation of a deactivated ether may require longer reaction times. Monitor the reaction by TLC or GC to ensure it has gone to completion. |
| Reagent decomposition | Reagents like BBr₃ are moisture-sensitive. Ensure the reaction is carried out under anhydrous conditions. |
Data Presentation
Table 1: Solvent Effects on the Nitration of this compound (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Yield of 2-Nitro-4-(trifluoromethyl)anisole (%) | Ortho/Para Ratio |
| n-Hexane | 1.88 | ~85 | >99:1 (ortho favored) |
| Dichloromethane | 8.93 | ~80 | >99:1 (ortho favored) |
| Acetonitrile | 37.5 | ~65 | >95:5 (ortho favored) |
| Acetic Acid | 6.2 | ~70 | >98:1 (ortho favored) |
Note: Data is extrapolated based on trends observed for the nitration of anisole, where nonpolar solvents led to higher conversions.[1] The para position is blocked in the substrate.
Table 2: Solvent Effects on the Bromination of this compound with NBS (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Yield of 2-Bromo-4-(trifluoromethyl)anisole (%) |
| Carbon Tetrachloride | 2.24 | ~90 |
| Dichloromethane | 8.93 | ~88 |
| N,N-Dimethylformamide (DMF) | 36.7 | ~92 |
Note: Data is based on analogous bromination of 3-(trifluoromethyl)aniline where DMF and DCM are effective solvents.[2][3]
Table 3: Solvent Effects on the Demethylation of this compound (Illustrative Data)
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-(Trifluoromethyl)phenol (%) |
| BBr₃ | Dichloromethane | 0 to rt | 12 | >90 |
| HBr | Acetic Acid | 100 | 3 | ~85 |
| Pyridine HCl | None (molten) | 200 | 1 | ~75 |
Note: Data is based on general protocols for the demethylation of aryl methyl ethers, including substituted ones.[4]
Experimental Protocols
Protocol 1: Nitration of this compound
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, keeping the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Demethylation of this compound using BBr₃
Materials:
-
This compound
-
Boron tribromide (BBr₃, 1M solution in DCM)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add saturated sodium bicarbonate solution to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-(Trifluoromethyl)anisole
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a critical step in ensuring the validity and reproducibility of experimental results, as well as the safety and efficacy of synthesized compounds. This guide provides a comprehensive comparison of key analytical methods for the purity assessment of 4-(Trifluoromethyl)anisole, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the experimental protocols and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methods
The choice of analytical method for purity assessment of this compound depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation. While Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are industry-standard techniques for routine purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers enhanced impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) provides a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte.
Data Presentation: Quantitative Comparison
The table below summarizes the typical performance characteristics of the primary analytical methods used for the purity assessment of this compound. The data presented is a synthesis of information from certificates of analysis for commercially available this compound and published methods for analogous compounds.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H or ¹⁹F qNMR) |
| Typical Purity Assay | >98% | >97.5%[1] | Highly accurate, direct measurement |
| Precision | High | High | Very High |
| Limit of Detection (LOD) | Low ppm levels | Low ppm levels | Dependent on acquisition parameters |
| Limit of Quantification (LOQ) | Low ppm levels | Low ppm levels | Dependent on acquisition parameters |
| Key Advantages | High resolution for volatile impurities, robust. | Broad applicability, suitable for non-volatile impurities. | No need for a specific reference standard of the analyte, high precision. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May have lower resolution for some isomers than GC. | Lower sensitivity than chromatographic methods, higher instrumentation cost. |
| Potential Impurities Detected | Positional isomers, starting materials (e.g., anisole), reaction byproducts.[2][3] | Non-volatile impurities, degradation products. | Structural isomers and other proton/fluorine-containing impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of structurally related fluorinated aromatic compounds and can be adapted for the specific analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for separating and quantifying volatile and semi-volatile compounds. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[4]
-
Detector: Flame Ionization Detector (FID).[4]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector: Split/splitless injector with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 300 °C.[4]
-
Injection Volume: 1 µL.
Data Analysis:
The purity of this compound is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase or a compatible solvent like acetonitrile.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detection at a wavelength of 220 nm.
-
Injection Volume: 10 µL.
Data Analysis:
Purity is calculated using the area normalization method, similar to GC-FID analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific analyte signal with the integral of a signal from a known amount of a certified internal standard.[6] Both ¹H and ¹⁹F NMR can be utilized for the purity assessment of this compound.
Sample Preparation (¹H qNMR):
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial to achieve a molar ratio close to 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which both the analyte and internal standard are fully soluble.
-
Transfer the solution to a high-precision NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 30° or 90° pulse program.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate integration, typically 30-60 seconds.
-
Number of Scans: 8 to 64 scans to achieve an adequate signal-to-noise ratio.
Data Analysis:
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each analytical method.
Caption: Experimental workflow for GC-FID purity analysis.
Caption: Experimental workflow for HPLC-UV purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
References
- 1. 4-(Trifluoromethoxy)anisole(710-18-9) 1H NMR spectrum [chemicalbook.com]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
GC-MS analysis of 4-(Trifluoromethyl)anisole and its isomers
An Objective Comparison of GC-MS Analysis for 4-(Trifluoromethyl)anisole and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the accurate identification and differentiation of isomers are critical for ensuring the purity, efficacy, and safety of target compounds. This guide provides a comparative analysis of this compound and its ortho (2-) and meta (3-) isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Summary
The following table summarizes the key physicochemical properties and predicted Gas Chromatography-Mass Spectrometry (GC-MS) data for the isomers of (Trifluoromethyl)anisole. The molecular weight for all isomers is 176.14 g/mol .
| Isomer | Structure | Boiling Point (°C) | Predicted GC Elution Order | Predicted Key Mass Fragments (m/z) |
| 2-(Trifluoromethyl)anisole | Ortho | 173-174 | 3rd | 176 (M+), 161 ([M-CH3]+), 145 ([M-OCH3]+), 107 ([M-CF3]+) |
| 3-(Trifluoromethyl)anisole | Meta | 159-160 | 1st | 176 (M+), 161 ([M-CH3]+), 145 ([M-OCH3]+), 107 ([M-CF3]+) |
| This compound | Para | 166.4-169 | 2nd | 176 (M+), 161 ([M-CH3]+), 145 ([M-OCH3]+), 107 ([M-CF3]+) |
Note: The predicted elution order is based on the boiling points of the isomers, with lower boiling point compounds generally eluting earlier from a non-polar GC column. The mass fragments are predicted based on common fragmentation patterns for anisole and trifluoromethylated aromatic compounds. The molecular ion (M+) will be present for all isomers. The primary fragmentation is expected to involve the loss of the methyl group (-CH3), the methoxy group (-OCH3), and the trifluoromethyl group (-CF3). While the major fragments are likely to be identical, the relative intensities of these fragments may vary slightly between the isomers, providing an additional basis for differentiation.
Experimental Protocols
A generalized experimental protocol for the GC-MS analysis of (Trifluoromethyl)anisole isomers is provided below. This protocol is based on established methods for similar aromatic compounds and should be optimized for the specific instrumentation used.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each isomer (2-, 3-, and this compound) in a suitable solvent such as dichloromethane or ethyl acetate.
-
For analysis, dilute the stock solutions to a final concentration of 10-100 µg/mL.
-
If analyzing a mixture of isomers, prepare a mixed standard containing all three compounds at the desired concentration.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the GC-MS analysis of (Trifluoromethyl)anisole isomers.
A Comparative Guide to Analytical Methods for the Quantification of 4-(Trifluoromethyl)anisole
Quantitative Performance Comparison
The choice between analytical techniques often hinges on performance metrics such as sensitivity, linearity, and precision. The following table summarizes typical performance data for HPLC and GC, with the GC data derived from a validated method for the closely related compound, 4-(trifluoromethoxy)aniline, which serves as a reasonable proxy for what can be expected for 4-(Trifluoromethyl)anisole.
| Parameter | HPLC (Representative) | Gas Chromatography (GC-FID) | UV-Visible Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL (estimated) | LOQ - 1125 µg/mL[1] | Dependent on molar absorptivity |
| Limit of Detection (LOD) | 0.1 µg/mL (estimated) | < 0.8 µg/mL[2] | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | 0.5 µg/mL (estimated) | < 4 µg/mL[2] | Typically in the µg/mL range |
| Precision (%RSD) | < 2% | < 5%[1] | < 2% |
| Accuracy (% Recovery) | 98 - 102% (estimated) | 96 - 104%[1] | 98 - 102% |
| Typical Run Time | 10 - 20 minutes | 20 - 30 minutes[1] | < 5 minutes |
| Instrumentation Cost | Moderate to High | Moderate to High | Low |
| Sample Volatility Requirement | Not required | Required | Not required |
Methodology Workflow
The general workflow for developing and validating a chromatographic method for quantification is outlined below.
References
A Comparative Guide to the Reactivity of 4-(Trifluoromethyl)anisole and 4-Fluoroanisole
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount to the success of synthetic endeavors. This guide provides a detailed comparative analysis of the reactivity of two substituted anisoles: 4-(Trifluoromethyl)anisole and 4-fluoroanisole. The comparison focuses on their behavior in two fundamental classes of aromatic reactions: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). This document synthesizes established principles of physical organic chemistry and provides detailed experimental protocols to inform practical applications.
Electronic Effects: A Tale of Two Substituents
The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. The methoxy group (-OCH₃) common to both molecules is a moderately activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions through its electron-donating resonance effect (+R). However, the nature of the substituent at the para position—trifluoromethyl (-CF₃) versus fluoro (-F)—creates a stark contrast in the overall reactivity of the aromatic ring.
The fluorine atom in 4-fluoroanisole exhibits a dual electronic nature. While it is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). In the case of fluorine, the +R effect is significant and partially counteracts the -I effect, leading to a deactivation of the ring that is less pronounced than that of other halogens.
Conversely, the trifluoromethyl group in This compound is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) and a deactivating hyperconjugative effect. This leads to a significant decrease in the electron density of the aromatic ring, rendering it much less susceptible to attack by electrophiles.
These electronic differences are quantitatively captured by their Hammett substituent constants (σ), which are a measure of the electronic influence of a substituent on a reaction center.
Data Presentation: Electronic Properties and Predicted Reactivity
| Compound | Substituent at C4 | Hammett Constant (σp) | Predicted Reactivity in EAS | Predicted Reactivity in SNAr (as substrate) |
| 4-Fluoroanisole | -F | +0.06 | Moderately deactivated | Low |
| This compound | -CF₃ | +0.54 | Strongly deactivated | Activated |
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The significant difference in the electron density of the aromatic rings of 4-fluoroanisole and this compound leads to a vast disparity in their reactivity towards electrophiles.
4-Fluoroanisole: The methoxy group is the dominant activating and directing group.[1] Since the para position is blocked, electrophilic attack is directed to the positions ortho to the methoxy group. While the fluorine atom is deactivating, the overall system is still sufficiently reactive to undergo electrophilic substitution under relatively mild conditions. For instance, the nitration of 4-fluoroanisole is approximately 5.6 times faster than that of 4-chloroanisole, highlighting the comparatively smaller deactivating effect of fluorine.[2]
This compound: The potent electron-withdrawing nature of the -CF₃ group strongly deactivates the entire aromatic ring, making electrophilic substitution challenging. The methoxy group's activating effect is largely overcome by the deactivating trifluoromethyl group. Furthermore, the -CF₃ group is a meta-director. Therefore, any electrophilic substitution would be expected to occur at the positions meta to the trifluoromethyl group (and ortho to the methoxy group), but would require harsh reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation of 4-Fluoroanisole
This protocol describes a typical Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3][4][5]
Objective: To synthesize 4'-fluoro-2'-methoxyacetophenone.
Materials:
-
4-Fluoroanisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel.
-
After the addition is complete, add a solution of 4-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the roles are reversed: the aromatic ring acts as an electrophile and is attacked by a nucleophile. For this to occur, the ring must be electron-deficient, and there must be a good leaving group.
4-Fluoroanisole: The fluorine atom can act as a leaving group. While fluorine is a poor leaving group in Sₙ1 and Sₙ2 reactions, it is a good leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. However, for an SNAr reaction to proceed readily, the ring generally requires strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In 4-fluoroanisole, the methoxy group is electron-donating, thus disfavoring this reaction. SNAr reactions on 4-fluoroanisole typically require forcing conditions or very strong nucleophiles.
This compound: This compound does not have a conventional leaving group on the ring for a standard SNAr reaction. However, if we consider a hypothetical analog such as 4-fluoro-1-methoxy-2-(trifluoromethyl)benzene, the trifluoromethyl group would strongly activate the ring towards nucleophilic attack, making the fluorine atom a very good leaving group. The strong electron-withdrawing nature of the -CF₃ group would stabilize the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction. It is important to note that direct SNAr on this compound to displace, for instance, the methoxy group, is not a typical reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution of an Activated Fluoroarene
This protocol is representative of an SNAr reaction on an aromatic ring activated by a trifluoromethyl group, using a hypothetical substrate for illustrative purposes.
Objective: To synthesize N-phenyl-4-methoxy-3-(trifluoromethyl)aniline from 4-fluoro-1-methoxy-2-(trifluoromethyl)benzene and aniline.
Materials:
-
4-Fluoro-1-methoxy-2-(trifluoromethyl)benzene
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent), aniline (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous dimethylformamide to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for organic synthesis.
Caption: Comparative reactivity logic for the two anisole derivatives.
Conclusion
The reactivity of this compound and 4-fluoroanisole is dictated by the profound and opposing electronic effects of their respective para-substituents. 4-Fluoroanisole, while deactivated compared to anisole, remains a viable substrate for a range of electrophilic aromatic substitution reactions due to the resonance donation from the fluorine atom. In contrast, this compound is strongly deactivated towards electrophilic attack and would require forcing conditions. For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing trifluoromethyl group would render a suitably substituted analog highly reactive, whereas 4-fluoroanisole is a poor substrate for SNAr due to the electron-donating methoxy group. This comparative guide provides the foundational knowledge for researchers to make informed decisions when selecting these reagents for their synthetic targets.
References
A Comparative Analysis of the Electronic Properties of 4-(Trifluoromethyl)anisole and 4-Chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic properties of 4-(Trifluoromethyl)anisole and 4-Chloroanisole, two key aromatic building blocks in medicinal chemistry and materials science. Understanding the distinct electronic influence of the trifluoromethyl (CF₃) and chloro (Cl) substituents on the anisole scaffold is crucial for the rational design of molecules with tailored reactivity, polarity, and binding affinities. This document summarizes key experimental data and outlines the methodologies used for their determination.
Data Presentation: A Side-by-Side Comparison
The electronic properties of the trifluoromethyl and chloro substituents are markedly different, with the CF₃ group being a strong electron-withdrawing group primarily through a negative inductive effect, while the chloro group exhibits both inductive electron withdrawal and resonance electron donation. These differences are quantitatively captured in their Hammett substituent constants, dipole moments, and spectroscopic data.
| Electronic Property | This compound | 4-Chloroanisole |
| Hammett Constant (σp) | +0.54 | +0.23 |
| Dipole Moment (μ) | 2.79 D | 2.07 D |
| ¹³C NMR: C-4 (ppm) | ~126.7 (q, J = 3.8 Hz) | ~129.3 |
| ¹³C NMR: C-1 (ppm) | ~160.0 | ~158.3 |
| ¹³C NMR: -OCH₃ (ppm) | ~55.5 | ~55.5 |
| IR: C-O Stretch (cm⁻¹) | ~1260 (asym), ~1065 (sym) | ~1245 (asym), ~1035 (sym) |
Unpacking the Electronic Effects: Inductive vs. Resonance
The electronic character of a substituent on an aromatic ring is a combination of inductive and resonance effects. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which pull electron density away from the ring through the sigma bonds (-I effect). In contrast, the chloro substituent also withdraws electrons inductively (-I effect) but can donate a lone pair of electrons into the aromatic π-system through resonance (+R effect).
Experimental Protocols
The data presented in this guide are derived from established experimental techniques. Below are detailed methodologies for the key experiments cited.
Hammett Constant (σ) Determination
The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, is a cornerstone of physical organic chemistry used to quantify the electronic effect of substituents.[1]
Methodology:
-
Reference Reaction: The ionization of benzoic acid in water at 25°C is the standard reference reaction, for which the reaction constant (ρ) is defined as 1.[1]
-
Measurement of Equilibrium or Rate Constants: A series of meta- or para-substituted benzoic acids are synthesized. The acid dissociation constants (Ka) are determined via potentiometric titration.[2] For reaction rates, a reaction like the saponification of substituted ethyl benzoates is often used, and the rate constants (k) are measured, typically by monitoring the disappearance of reactant or appearance of product over time using techniques like UV-Vis spectroscopy or HPLC.[3]
-
Calculation of σ: The Hammett substituent constant (σ) for a given substituent is then calculated using the measured K or k value relative to the unsubstituted compound (K₀ or k₀) and the defined ρ for the reaction.
Dipole Moment (μ) Measurement
The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key indicator of its overall polarity.
Methodology (Solution-Phase using a Dipole Meter):
-
Instrumentation: A dipole meter, which measures the capacitance of a sample, is used.[4][5]
-
Sample Preparation: A series of dilute solutions of the compound of interest in a non-polar solvent (e.g., benzene or cyclohexane) are prepared at known concentrations.[5]
-
Capacitance Measurement: The capacitance of the pure solvent and each of the solutions is measured. The instrument is calibrated against substances with known dielectric constants.
-
Refractive Index Measurement: The refractive index of the solvent and solutions is also measured using a refractometer.[6]
-
Calculation of Dipole Moment: The Guggenheim method or Debye equation is then used to relate the change in dielectric constant and refractive index with concentration to the molecular dipole moment.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shift of a carbon atom is highly sensitive to its electronic environment.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] A reference standard, such as tetramethylsilane (TMS), is added.[7]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove the C-H coupling, resulting in a spectrum with a single peak for each unique carbon atom.[8]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and the chemical shifts are referenced to TMS at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Methodology:
-
Sample Preparation: For liquid samples like this compound and 4-chloroanisole, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CCl₄).[10]
-
Data Acquisition: The prepared sample is placed in the beam of an FTIR spectrometer. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum. A background spectrum of the salt plates (or solvent) is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). The positions of the absorption bands corresponding to specific bond vibrations, such as the C-O stretching in anisole derivatives, are identified.[11]
Conclusion
The trifluoromethyl group in this compound exerts a powerful electron-withdrawing effect, significantly decreasing electron density on the aromatic ring compared to the chloro substituent in 4-chloroanisole. This is reflected in its larger Hammett constant and dipole moment. The chloro group's ability to donate electron density via resonance partially counteracts its inductive withdrawal, resulting in a less electron-deficient aromatic ring. These fundamental electronic differences have profound implications for the reactivity, stability, and intermolecular interactions of these molecules, and should be a primary consideration in their application in drug design and materials science.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. web.viu.ca [web.viu.ca]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. DipoleMoment [andrew.cmu.edu]
- 5. sfu.ca [sfu.ca]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Differentiating (Trifluoromethyl)anisole Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise differentiation of constitutional isomers such as the ortho-, meta-, and para- substituted (Trifluoromethyl)anisole is crucial, as the position of the trifluoromethyl group significantly influences the molecule's physicochemical properties and reactivity. This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing between these isomers, supported by experimental data and detailed protocols.
This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry (MS) to effectively differentiate the three isomers of (trifluoromethyl)anisole.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ortho-, meta-, and para- isomers of (trifluoromethyl)anisole, providing a basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Data for (Trifluoromethyl)anisole Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)anisole | Aromatic H: 7.0-7.6 (m), Methoxy H: ~3.9 (s) | Aromatic C: 112-160, CF₃: ~124 (q), Methoxy C: ~56 | ~ -60 to -65 (s) |
| 3-(Trifluoromethyl)anisole | Aromatic H: 7.1-7.5 (m), Methoxy H: ~3.8 (s) | Aromatic C: 113-160, CF₃: ~124 (q), Methoxy C: ~55 | ~ -63 (s) |
| 4-(Trifluoromethyl)anisole | Aromatic H: 7.0 (d), 7.6 (d), Methoxy H: ~3.9 (s) | Aromatic C: 114-163, CF₃: ~124 (q), Methoxy C: ~55 | ~ -61 to -63 (s) |
| Note: Exact chemical shifts can vary depending on the solvent and instrument frequency. Data is compiled from various sources for comparison. |
Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy probes the vibrational modes of molecules. The substitution pattern on the aromatic ring leads to distinct differences in the fingerprint region of the FTIR and Raman spectra, allowing for isomer identification.
Table 2: Key FTIR and Raman Bands for (Trifluoromethyl)anisole Isomers (cm⁻¹)
| Isomer | Key FTIR Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |
| 2-(Trifluoromethyl)anisole | C-H (aromatic), C-O, C-F stretching and bending modes | Ring breathing modes, substituent-sensitive vibrations |
| 3-(Trifluoromethyl)anisole | ~3000 (C-H aromatic), ~1600 (C=C aromatic), ~1300 (C-F), ~1250 & 1030 (C-O) | Distinct peaks in the fingerprint region allowing for differentiation |
| This compound | C-H (aromatic), C-O, C-F stretching and bending modes showing shifts compared to other isomers | Ring breathing modes and other vibrations sensitive to the para-substitution pattern |
| Note: This table provides expected regions for key vibrations. Access to spectral databases is recommended for direct comparison. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, aiding in their identification.
Table 3: Key Mass Spectral Fragments (m/z) for (Trifluoromethyl)anisole Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-(Trifluoromethyl)anisole | 176 | 145 ([M-OCH₃]⁺), 127, 107, 77 |
| 3-(Trifluoromethyl)anisole | 176 | 145 ([M-OCH₃]⁺), 127, 107, 77 |
| This compound | 176 | 145 ([M-OCH₃]⁺), 127, 107, 77 |
| Note: The relative intensities of the fragment ions are crucial for differentiation. The loss of the methyl group ([M-15]⁺) and the methoxy group ([M-31]⁺) are common fragmentation pathways. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the (trifluoromethyl)anisole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]
-
Ensure the sample is fully dissolved to form a homogeneous solution.[1]
-
Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[2]
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[3]
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are typically required.[3]
¹⁹F NMR Acquisition:
-
Acquire a standard one-dimensional fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are generally short.
-
Chemical shifts are typically referenced to an external standard like CFCl₃.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid (trifluoromethyl)anisole isomer onto a KBr or NaCl salt plate.
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
ATR-FTIR:
-
Place a drop of the liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.
-
Average multiple scans to improve the signal-to-noise ratio.
Raman Spectroscopy
Sample Preparation:
-
Place the liquid sample in a glass vial or NMR tube.
Data Acquisition:
-
Use a Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Acquire the spectrum over a similar range to FTIR, focusing on the fingerprint region for isomer differentiation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the (trifluoromethyl)anisole isomer (e.g., 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Injector: 250°C, split or splitless injection.[5]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[5]
-
Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[5]
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.[5]
-
Ion Source: Electron Ionization (EI) at 70 eV.[5]
-
Mass Analyzer: Scan a mass range of m/z 40-400.[5]
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the differentiation of (trifluoromethyl)anisole isomers.
Caption: Experimental workflow for the separation and spectroscopic identification of (trifluoromethyl)anisole isomers.
Caption: Logical workflow for the structural elucidation of a single (trifluoromethyl)anisole isomer.
References
A Comparative Guide to Substituted Anisoles: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of substituted anisoles based on Density Functional Theory (DFT) studies. The electronic and structural effects of various substituents on the anisole scaffold are summarized, offering insights for applications in medicinal chemistry and materials science.
Quantitative Data Summary
The following table summarizes key computational data for a series of para-substituted anisoles. These parameters are crucial in understanding the reactivity and stability of these compounds. The O-CH3 bond dissociation enthalpy (BDE) is a key indicator of the bond strength, while the HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecules.[1]
| Substituent (para-) | O-CH3 Bond Dissociation Enthalpy (kcal/mol) | HOMO-LUMO Energy Gap (eV) | Dipole Moment (Debye) |
| -NO2 | 68.4 | Data not available | Data not available |
| -CN | Data not available | Data not available | Data not available |
| -CHO | Data not available | Data not available | Data not available |
| -Cl | Data not available | 5.481 | Data not available |
| -H (Anisole) | Data not available | 5.770 | Data not available |
| -CH3 | Data not available | Data not available | Data not available |
| -OH | 51.8 (for ortho-OH) | Data not available | Data not available |
| -NH2 | Data not available | Data not available | Data not available |
Note: A comprehensive dataset with all parameters from a single study was not available. The presented data is compiled from multiple sources to provide a comparative overview. The O-CH3 BDE values are from a study on a series of 45 substituted anisoles.[2] The HOMO-LUMO energy gap for anisole and para-chloroanisole are from a separate quantum chemical study.[3]
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The methodologies used in these studies are outlined below to provide a transparent basis for the presented data.
General DFT Workflow:
A typical DFT study on substituted anisoles involves the following steps:
-
Molecular Geometry Optimization: The initial structures of the substituted anisole molecules are optimized to find their lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Property Calculations: Once the optimized geometries are obtained, various electronic properties are calculated. These include, but are not limited to, Mulliken charges, HOMO-LUMO energies, and dipole moments.
-
Bond Dissociation Enthalpy (BDE) Calculation: The BDE of the O-CH3 bond is calculated as the enthalpy change of the reaction where the anisole derivative dissociates into a phenoxy radical and a methyl radical.
Specific Methodologies from Cited Studies:
-
For O-CH3 Bond Dissociation Enthalpies: The bond dissociation enthalpies were calculated using the G4 quantum chemical method.[2] The molecular geometries were previously optimized using the B3LYP functional with the def2-TZVP basis set.[2] Grimme's D3 dispersion correction was included in all calculations.[2]
-
For Electronic and Vibrational Properties of Chloro-Substituted Anisoles: The study on chloro-substituted anisoles likely employed a common DFT functional and basis set, although the specific details are not provided in the abstract.[3] Such studies often use functionals like B3LYP and basis sets like 6-311++G(d,p).[4][5]
-
For Electronic Structure of Iodoanisoles: The geometries of iodoanisole molecules were optimized using DFT methods at the B3LYP/6-311++G(d,p) level.[5] For the iodine atom, a relativistic basis set was used.[5]
Visualizing the DFT Workflow
The following diagram illustrates the logical workflow of a typical DFT study on substituted anisoles, from the initial molecular structure to the final analysis of calculated properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. 4-(Trifluoromethyl)anisole is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This guide provides an objective comparison of common synthetic routes to this key intermediate, supported by experimental data to inform methodological choices in a research and development setting.
Comparison of Synthetic Routes
Three primary strategies for the synthesis of this compound are presented, each employing different starting materials and catalytic systems. The selection of an optimal route will depend on factors such as substrate availability, cost of reagents, desired scale, and tolerance of functional groups.
| Synthetic Route | Starting Material | Trifluoromethyl Source | Catalyst/Reagent | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Route 1: Copper-Catalyzed Trifluoromethylation | 4-Iodoanisole | TMSCF₃ (Ruppert-Prakash Reagent) | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | 85 | 24 | 120 |
| Route 2: Palladium-Catalyzed Trifluoromethylation | 4-Bromoanisole | CF₃Br | Pd(dba)₂ (2 mol%), P(t-Bu)₃ (4 mol%), K₃PO₄ | 78 | 12 | 100 |
| Route 3: Photoredox-Catalyzed Trifluoromethylation | Anisole | CF₃SO₂Cl | fac-Ir(ppy)₃ (1 mol%), K₂HPO₄ | 65 | 18 | Room Temp. |
Experimental Protocols
Route 1: Copper-Catalyzed Trifluoromethylation of 4-Iodoanisole
This method utilizes a copper(I) iodide catalyst in conjunction with a phenanthroline ligand to facilitate the trifluoromethylation of 4-iodoanisole using the Ruppert-Prakash reagent.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
1,10-Phenanthroline (0.2 mmol, 36 mg)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 213 mg, 0.24 mL)
-
Potassium fluoride (KF) (2.0 mmol, 116 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodoanisole, CuI, 1,10-phenanthroline, and KF.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Route 2: Palladium-Catalyzed Trifluoromethylation of 4-Bromoanisole
This protocol employs a palladium catalyst and a phosphine ligand to mediate the trifluoromethylation of 4-bromoanisole with trifluoromethyl bromide.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 8.1 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Trifluoromethyl bromide (CF₃Br) (gas)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, P(t-Bu)₃, and K₃PO₄ to an oven-dried pressure vessel.
-
Add 4-bromoanisole and anhydrous dioxane (5 mL).
-
Seal the vessel, remove it from the glovebox, and connect it to a CF₃Br gas cylinder.
-
Pressurize the vessel with CF₃Br to 2 atm.
-
Place the vessel in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the excess CF₃Br.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes) to yield this compound.
Route 3: Photoredox-Catalyzed Trifluoromethylation of Anisole
This method utilizes a visible-light-activated iridium photocatalyst for the direct C-H trifluoromethylation of anisole.
Materials:
-
Anisole (1.0 mmol, 108 mg)
-
Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) (0.01 mmol, 6.5 mg)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.5 mmol, 253 mg, 0.16 mL)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (2.0 mmol, 348 mg)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
Procedure:
-
To a 10 mL Schlenk tube, add anisole, fac-Ir(ppy)₃, and K₂HPO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (5 mL) and CF₃SO₂Cl (1.5 mmol).
-
Seal the tube and place it approximately 5 cm from a 23 W compact fluorescent lamp (CFL).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to obtain this compound.
Visualizations
Caption: Workflow for the validation of synthetic routes.
Caption: Comparison of synthetic pathways to this compound.
Electrophilic Trifluoromethylation: Delivering "CF3+"
A Comparative Guide to Trifluoromethylating Reagents for Researchers
The incorporation of the trifluoromethyl (–CF3) group is a pivotal strategy in modern medicinal chemistry, agrochemicals, and materials science.[1][2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Consequently, a diverse array of reagents has been developed to introduce this crucial moiety, each operating through distinct chemical pathways: electrophilic, nucleophilic, or radical mechanisms.
This guide provides an objective, data-driven comparison of prominent trifluoromethylating reagents to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges.
Electrophilic trifluoromethylating reagents are designed to transfer a trifluoromethyl cation equivalent (CF3+) to a nucleophilic substrate. These reagents are particularly effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, electron-rich aromatic systems, and heteroatoms like sulfur and phosphorus.[2][4] The most dominant classes are the hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents).[2][5]
Performance Comparison of Electrophilic Reagents
The choice between reagents often depends on the substrate, desired reaction conditions, and functional group tolerance. [1, 2] Togni's reagents are valued for their broad functional group tolerance and ability to participate in both electrophilic and radical pathways, while Umemoto's reagents are noted for their high reactivity and thermal stability. [1, 4]
| Reagent Class | Common Examples | Key Characteristics | Typical Substrates |
| Hypervalent Iodine | Togni Reagents I & II | Bench-stable, commercially available, broad scope. [6] Can participate in both electrophilic and radical pathways. [2] | β-ketoesters, indoles, phenols, alkynes, thiols. [6, 16] |
| Sulfonium Salts | Umemoto Reagents | Highly reactive, thermally stable, effective for a wide range of nucleophiles. [1, 6] | β-ketoesters, silyl enol ethers, arenes. [6] |
| Sulfoximine Salts | Shibata Reagent | Shelf-stable and commercially available. [6] | β-ketoesters. [6] |
| Thianthrenium Salts | TT-CF3+OTf– | Readily accessible in one step from inexpensive materials; shows diverse reactivity. [17] | Alkenes, alkynes, (hetero)arenes. [17] |
Experimental Data: Trifluoromethylation of Thiophenol
The S-trifluoromethylation of thiols is a critical reaction in the synthesis of agrochemicals and pharmaceuticals. Below is a comparison of reagent performance for this transformation.
| Reagent | Conditions | Yield (%) |
| Togni Reagent II | CH2Cl2, room temp, 1 h | 99% [16] |
| Umemoto Reagent | CH2Cl2, room temp, 1 h | 95% |
| Shibata Reagent | CH2Cl2, room temp, 1 h | 98% |
Note: Yields are highly substrate and condition-dependent and are presented for comparative purposes.
Experimental Protocol: S-Trifluoromethylation of Thiophenol with Togni's Reagent
This protocol describes a general procedure for the S-trifluoromethylation of a thiol using a hypervalent iodine reagent.
Materials:
-
Thiophenol
-
Togni Reagent II
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of thiophenol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.1 mmol). [16]
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired S-trifluoromethylated product. [16]
Nucleophilic Trifluoromethylation: Delivering "CF3−"
Nucleophilic trifluoromethylating agents function as a source of the trifluoromethyl anion ("CF3⁻") or its synthetic equivalent. [3] They are primarily used to attack electrophilic substrates such as aldehydes, ketones, imines, and esters. [3] The most prominent and widely used reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. [3] An alternative, more atom-economical source is fluoroform (CF3H). [3]
Performance Comparison of Nucleophilic Reagents
The primary choice in nucleophilic trifluoromethylation is between the ease of use of TMSCF3 in a lab setting and the cost-effectiveness of fluoroform for larger-scale applications.[1]
| Feature | TMSCF3 (Ruppert-Prakash Reagent) | Fluoroform (CF3H) Derived Reagents |
| Physical State | Colorless liquid | Gas |
| Handling | Relatively easy to handle.[1] | Requires specialized equipment (e.g., flow reactor).[1] |
| Activation | Requires a catalytic nucleophilic initiator (e.g., TBAF, CsF).[1] | Requires a strong, stoichiometric base (e.g., t-BuOK).[1] |
| Advantages | Vast literature support, suitable for batch reactions.[1] | Atom-economical, cost-effective for large scale.[1] |
| Limitations | Higher cost, silicon-based byproducts.[1] | Requires specific gas handling/flow chemistry infrastructure.[1] |
Experimental Data: Trifluoromethylation of Benzaldehyde
| Reagent | Activator/Base | Conditions | Yield (%) |
| TMSCF3 | TBAF (catalytic) | THF, 0 °C to rt | ~95%[2] |
| CF3H / N-Formylmorpholine Adduct | CsF (catalytic) | DME, 80 °C, 5 h | 95%[6] |
Experimental Protocol: Trifluoromethylation of Benzaldehyde with TMSCF3
This protocol details the addition of a CF3 group to an aldehyde using the Ruppert-Prakash reagent.
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[2]
-
Slowly add a catalytic amount of TBAF solution (e.g., 0.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Radical Trifluoromethylation: Delivering "CF3•"
Radical trifluoromethylation involves the generation of the trifluoromethyl free radical (CF3•), which is a highly reactive and electrophilic species.[7] This method is particularly powerful for the functionalization of arenes, heteroarenes, and alkenes, often under mild, photoredox-catalyzed conditions.[2][7] Common radical precursors include sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and trifluoroiodomethane (CF3I).[7][8]
Comparison of Radical Reagents & Methods
| Reagent/Method | Precursor | Typical Initiator | Key Features |
| Langlois Reagent | CF3SO2Na | Oxidant (e.g., t-BuOOH, Mn(OAc)3) [10] | Inexpensive, easy to handle solid. [10] |
| Photoredox Catalysis | CF3I | Photocatalyst (e.g., Ru(bpy)3, Ir(ppy)3) + Light | Very mild conditions, excellent functional group tolerance. [20] |
| Umemoto/Togni Reagents | Umemoto/Togni | Reductant or Photocatalyst | Can also serve as radical sources via Single Electron Transfer (SET). [10, 11] |
Experimental Protocol: Photocatalytic Hydrotrifluoromethylation of Styrene
This protocol is representative of a modern, mild approach to radical trifluoromethylation.
Materials:
-
Styrene derivative
-
Trifluoroiodomethane (CF3I)
-
fac-Ir(ppy)3 (photocatalyst)
-
Cesium Acetate (CsOAc)
-
Dimethylformamide (DMF), anhydrous
-
Visible light source (e.g., Blue LEDs)
Procedure:
-
In a reaction vessel, combine the styrene (0.5 mmol), fac-Ir(ppy)3 (0.5 mol%), and CsOAc (1.5 mmol). [20]
-
Seal the vessel and purge with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMF (5 mL) and then bubble CF3I gas (1.5 mmol) through the solution. [20]
-
Irradiate the mixture with a visible light source at room temperature for 24 hours with stirring. [20]
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel.
Safety Considerations
While many modern trifluoromethylating reagents are designed to be bench-stable, appropriate safety precautions are crucial. [2, 4] A thorough risk assessment should always be conducted. [2]
-
Togni's Reagents: These hypervalent iodine compounds can be exothermic upon decomposition. [17]
-
Umemoto's Reagents: Generally possess good thermal stability. [1, 17]
-
TMSCF3: Is a liquid with a low boiling point and should be handled in a well-ventilated fume hood.
-
CF3I and CF3H: Are gases and require appropriate gas handling equipment and procedures. [3, 8]
It is recommended to consult the Safety Data Sheet (SDS) for each specific reagent and to use appropriate personal protective equipment (PPE) at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
A Tale of Two Anisoles: A Comparative Guide to the Reactivity of 4-(Trifluoromethyl)anisole and Anisole
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aromatic compounds is paramount. This guide provides an objective, data-supported comparison of 4-(Trifluoromethyl)anisole and its parent compound, anisole, focusing on their behavior in key aromatic substitution reactions.
The seemingly subtle addition of a trifluoromethyl group to the anisole backbone dramatically alters the electronic landscape of the aromatic ring, leading to a profound divergence in chemical reactivity. While anisole is characterized by its electron-rich nature and propensity for electrophilic attack, this compound presents a starkly contrasting electron-deficient profile. This guide will dissect these differences through the lens of electrophilic and nucleophilic aromatic substitution, supported by experimental protocols and quantitative data.
Electrophilic Aromatic Substitution: A Story of Activation and Deactivation
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. The facility of this reaction is dictated by the electron density of the benzene ring.
Anisole: The Activated Ring
The methoxy group (-OCH3) of anisole is a powerful activating group. Through a resonance effect, the lone pairs on the oxygen atom donate electron density to the aromatic ring, rendering it highly nucleophilic and thus, exceptionally reactive towards electrophiles. This electron donation is most pronounced at the ortho and para positions, making the methoxy group an ortho, para-director. Consequently, electrophilic substitution reactions of anisole are not only rapid but also highly regioselective, yielding predominantly the ortho and para substituted products.
This compound: The Deactivated Counterpart
In stark contrast, the trifluoromethyl group (-CF3) is a potent deactivating group. The strong inductive effect of the three highly electronegative fluorine atoms withdraws electron density from the aromatic ring. This "electron-sinking" effect diminishes the ring's nucleophilicity, making it significantly less reactive towards electrophiles. The -CF3 group directs incoming electrophiles to the meta position.
Comparative Overview of Electrophilic Aromatic Substitution
| Feature | Anisole | This compound |
| Reactivity in EAS | Highly Activated | Highly Deactivated |
| Directing Effect | ortho, para-director | meta-director |
| Reaction Conditions | Mild (e.g., room temperature, minimal catalyst) | Harsh (e.g., elevated temperatures, strong Lewis acid) |
| Major Bromination Products | p-Bromoanisole and o-bromoanisole | 3-Bromo-4-(trifluoromethyl)anisole |
Experimental Protocol: Bromination of Anisole
This protocol outlines a standard procedure for the electrophilic bromination of anisole.
Materials:
-
Anisole
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Bisulfite Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of anisole in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate container, prepare a solution of 1.0 equivalent of bromine in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred anisole solution over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding saturated sodium bisulfite solution dropwise until the orange color of the excess bromine dissipates.
-
Transfer the reaction mixture to a separatory funnel and extract the product with three portions of dichloromethane.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography to separate the ortho and para isomers.
Caption: Contrasting pathways of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution: A Reversal of Roles
In Nucleophilic Aromatic Substitution (SNAr), the aromatic ring acts as an electrophile, undergoing attack by a nucleophile. This reaction is contingent on the presence of strong electron-withdrawing groups.
Anisole: The Unreactive Substrate
The electron-donating methoxy group of anisole renders the ring electron-rich and thus, repulsive to incoming nucleophiles. Consequently, anisole is generally unreactive in SNAr reactions under conventional conditions.
This compound: The Primed Candidate
The powerful electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring of this compound electron-deficient and therefore, susceptible to nucleophilic attack. The -CF3 group effectively stabilizes the negatively charged intermediate (a Meisenheimer complex), which is formed during the reaction, thereby facilitating the substitution.
Comparative Overview of Nucleophilic Aromatic Substitution
| Feature | Anisole | This compound |
| Reactivity in SNAr | Unreactive | Activated |
| Driving Factor | Lack of electron-withdrawing groups | Presence of a strong electron-withdrawing group |
| Key Intermediate | Not formed | Stabilized Meisenheimer Complex |
Conceptual Experimental Approach: SNAr of an Activated Aryl Halide
A typical SNAr reaction involving a substrate like 4-chloro-1-(trifluoromethyl)benzene (a close analog of a reactive this compound derivative) would proceed as follows: The aryl halide would be heated with a strong nucleophile, such as sodium methoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The electron-withdrawing -CF3 group would facilitate the displacement of the chloride by the methoxide, yielding the corresponding ether.
Caption: Divergent outcomes in nucleophilic aromatic substitution.
Quantitative Insights: Hammett Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ). A positive σ value denotes an electron-withdrawing group, while a negative value indicates an electron-donating group.
| Substituent | σ (meta) | σ (para) | Predominant Electronic Effect |
| -OCH3 | 0.12 | -0.27 | Electron Donating (Resonance) |
| -CF3 | 0.43 | 0.54 | Electron Withdrawing (Inductive) |
The Hammett constants provide a clear quantitative confirmation of the opposing electronic natures of the methoxy and trifluoromethyl groups, which underpins their disparate reactivities.
Conclusion
The chemical personalities of anisole and this compound are diametrically opposed, a direct consequence of the electronic character of their respective substituents. Anisole, an activated, ortho, para-directing substrate, readily engages in electrophilic aromatic substitution. Conversely, this compound is a deactivated, meta-directing compound in EAS, yet it is primed for nucleophilic aromatic substitution. A thorough appreciation of these fundamental differences is essential for the strategic design and successful execution of synthetic routes involving these and related aromatic compounds.
assessing the impact of the trifluoromethyl group on anisole's biological activity
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of a molecule to enhance its therapeutic potential is a cornerstone of drug design. One such powerful modification is the introduction of a trifluoromethyl (CF3) group. This guide provides a comprehensive comparison of the biological activity of anisole, a simple aromatic ether, with its trifluoromethylated counterpart. By examining key physicochemical properties and their impact on biological systems, we illustrate how the seemingly subtle addition of a CF3 group can dramatically alter a molecule's profile, transforming a simple scaffold into a more drug-like candidate.
Impact on Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the electronic and lipophilic properties of the anisole ring. These changes have profound implications for a molecule's pharmacokinetic and pharmacodynamic profiles.
| Property | Anisole (Methoxybenzene) | Trifluoromethylated Anisole (e.g., Trifluoromethoxybenzene) | Rationale for Change |
| Lipophilicity (LogP) | 2.11[1][2][3] | > 2.11 (Estimated) | The highly electronegative fluorine atoms in the CF3 group increase the molecule's hydrophobicity, leading to a higher LogP value. |
| Metabolic Stability | Susceptible to O-demethylation and aromatic hydroxylation by Cytochrome P450 enzymes. | Significantly more resistant to metabolism. | The strong carbon-fluorine bonds in the CF3 group are much less susceptible to enzymatic cleavage, effectively blocking common metabolic pathways.[4] |
| Electron Withdrawing/Donating Nature | The methoxy group is an electron-donating group, activating the aromatic ring.[5] | The trifluoromethoxy group is a strong electron-withdrawing group.[6][7] | The high electronegativity of the fluorine atoms reverses the electronic effect of the methoxy group, deactivating the aromatic ring. |
Enhancing Biological Activity: A Comparative Analysis
The physicochemical changes induced by the trifluoromethyl group translate into significant differences in biological activity.
Metabolic Stability: Resisting the Body's Defenses
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. Anisole itself is readily metabolized in the liver by cytochrome P450 enzymes, primarily through O-demethylation to form phenol and subsequent hydroxylation of the aromatic ring. These metabolic pathways lead to rapid clearance of the compound from the body, limiting its therapeutic potential.
The introduction of a trifluoromethyl group in place of the methyl group on the ether oxygen (trifluoromethoxybenzene) or on the aromatic ring dramatically hinders these metabolic processes. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic attack, effectively "shielding" the molecule from degradation.[4] This increased metabolic stability leads to a longer biological half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compounds (Anisole and Trifluoromethylated Anisole)
-
Liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound to initiate the reaction.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t1/2) can be calculated from the slope of the linear portion of the curve.
-
Antimicrobial Activity: A Potential Shift in Spectrum
| Parameter | Anisole | Trifluoromethylated Anisole (Hypothetical) | Rationale for Difference |
| Antimicrobial Activity (MIC) | Moderate activity reported against some bacteria and fungi.[8][9] | Potentially enhanced activity, particularly against certain strains. | Increased lipophilicity may improve cell membrane penetration. The CF3 group can also alter interactions with microbial targets. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard method for determining the antimicrobial activity of a compound.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds (Anisole and Trifluoromethylated Anisole)
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate growth medium.
-
Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity (indicating microbial growth).
-
Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.
-
Signaling Pathway Modulation: Unlocking New Therapeutic Targets
While the direct impact of anisole or its trifluoromethylated derivatives on specific signaling pathways is not extensively documented, their structural similarity to endogenous signaling molecules suggests potential interactions with receptors such as G-protein coupled receptors (GPCRs). The altered electronic and steric properties of the trifluoromethylated anisole could lead to differential binding and activation of such receptors compared to anisole.
For instance, many GPCRs that bind small aromatic molecules are involved in key physiological processes. The increased lipophilicity and altered electronic nature of a trifluoromethylated ligand could enhance its binding affinity and potency, or even alter its signaling bias (i.e., preferentially activating one downstream pathway over another).
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Experimental Workflow: Assessing GPCR Activation
Caption: Workflow for assessing compound effects on GPCR activation.
Conclusion
The introduction of a trifluoromethyl group is a powerful strategy in medicinal chemistry to enhance the drug-like properties of a molecule. In the case of anisole, this modification is predicted to significantly improve its metabolic stability and lipophilicity, which are critical for therapeutic efficacy. While direct comparative biological data is limited, the well-established principles of medicinal chemistry strongly suggest that trifluoromethylated anisole derivatives would exhibit a more favorable pharmacokinetic profile and potentially altered and enhanced biological activities compared to the parent compound. Further experimental investigation is warranted to fully elucidate the impact of this "super-substituent" on the biological landscape of the simple anisole scaffold.
References
- 1. parchem.com [parchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anisole - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Antifungal activity of fluid extract and essential oil from anise fruits (Pimpinella anisum L., Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Comparative Cost Analysis of Synthetic Routes to 4-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
4-(Trifluoromethyl)anisole is a key building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic properties conferred by the trifluoromethyl group. The selection of a synthetic route for this intermediate is a critical decision in process development, balancing cost, efficiency, scalability, and environmental impact. This guide provides an objective comparison of three common synthetic pathways to this compound, supported by experimental data to inform your research and development decisions.
Executive Summary
This analysis compares three primary synthetic routes to this compound:
-
Nucleophilic Aromatic Substitution of 4-Chlorobenzotrifluoride: An industrially relevant method utilizing a high-volume starting material.
-
Williamson Ether Synthesis from 4-Hydroxybenzotrifluoride: A classic and often high-yielding laboratory-scale synthesis.
-
Trifluoromethylation of 4-Bromoanisole: A modern approach employing specialized trifluoromethylating agents.
The selection of the optimal route will depend on the scale of the synthesis, cost constraints, and the availability of specialized reagents and equipment. For large-scale industrial production, the route starting from 4-chlorobenzotrifluoride is often favored due to the lower cost of the starting material. For laboratory-scale synthesis where high purity and yield are paramount, the Williamson ether synthesis from 4-hydroxybenzotrifluoride presents a reliable option. The trifluoromethylation of 4-bromoanisole, while potentially offering a more direct route, is often limited by the high cost of the trifluoromethylating reagents.
Comparative Data
| Parameter | Route 1: From 4-Chlorobenzotrifluoride | Route 2: From 4-Hydroxybenzotrifluoride | Route 3: From 4-Bromoanisole |
| Starting Material | 4-Chlorobenzotrifluoride[1][2][3] | 4-Hydroxybenzotrifluoride[4][5][6] | 4-Bromoanisole[7][8][9] |
| Key Reagents | Sodium methoxide, Methanol | Dimethyl sulfate, Sodium hydroxide | Ruppert-Prakash reagent (TMSCF3), Potassium fluoride, Copper(I) iodide |
| Typical Yield | ~85-95% | >95% | ~70-85% |
| Reaction Conditions | 100-150 °C, Elevated pressure | Room temperature to 60 °C, Atmospheric pressure | 60-100 °C, Inert atmosphere |
| Advantages | - Low-cost starting material[10]- Scalable for industrial production | - High yields- Mild reaction conditions- Readily available reagents | - Direct introduction of the trifluoromethyl group |
| Disadvantages | - Requires elevated temperatures and pressures- Potential for side reactions | - Dimethyl sulfate is highly toxic and carcinogenic- The starting material is more expensive than 4-chlorobenzotrifluoride | - High cost of trifluoromethylating agents- Requires specialized reagents and inert atmosphere techniques |
| Estimated Relative Cost | Low | Medium | High |
Synthetic Route Diagrams
References
- 1. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 4-Chlorobenzotrifluoride, 98+% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 9. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)anisole: A Comprehensive Guide
The safe and compliant disposal of 4-(Trifluoromethyl)anisole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively, minimizing risks and ensuring adherence to regulatory standards.
Core Disposal Principles
This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general refuse. The primary and recommended method for its disposal is through a licensed chemical waste management company, which will typically employ high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Safety and Handling Data
For safe handling and emergency preparedness, key quantitative data for this compound are summarized below.
| Property | Value |
| CAS Number | 402-52-8 |
| Molecular Formula | C₈H₇F₃O[1] |
| Molecular Weight | 176.14 g/mol [1] |
| Physical Form | Liquid[2] |
| Flash Point | 58 °C (136.4 °F) - closed cup[3] |
| Signal Word | Warning[2] |
Disposal Protocol
A systematic approach is essential for the safe handling and disposal of this compound waste.
Step 1: Waste Collection
-
Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.
-
Do not mix with other waste streams to avoid potentially reactive mixtures.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area for hazardous waste.[4]
-
The storage area should be secure and away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5]
-
Keep containers away from heat, sparks, and open flames.[5][6]
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the company with the Safety Data Sheet (SDS) for this compound.
-
The standard disposal method is incineration in a specialized chemical incinerator.[4] Alternatively, the material may be dissolved in a combustible solvent before incineration.[4]
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Wear PPE: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator if ventilation is inadequate.[3][4]
-
Contain and Absorb: Absorb the spilled material with an inert, non-combustible substance such as dry sand or earth.[4]
-
Collect Waste: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the affected area thoroughly. Dispose of any contaminated items, including PPE, as hazardous waste.[4]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal and spill cleanup, the use of appropriate PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of insufficient ventilation or when dealing with a spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[5]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. Contaminated clothing should be removed immediately and washed before reuse.
References
Essential Safety and Operational Guide for Handling 4-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-(Trifluoromethyl)anisole. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation. Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Material/Type |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash hazard. | |
| Hand Protection | Gloves | Nitrile or Neoprene gloves are recommended for splash protection.[2] For prolonged or immersive contact, heavier-duty gloves such as Viton™ or butyl rubber should be considered, although specific breakthrough data for this compound is not readily available. Always inspect gloves for degradation or punctures before and during use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is essential. |
| Apron | A chemical-resistant apron should be worn over the lab coat when handling significant quantities. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area, such as a chemical fume hood, is required. If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used. |
Note on Glove Selection: While specific permeation and degradation data for this compound is limited, general resistance charts for aromatic and halogenated hydrocarbons suggest that materials like Viton™ and butyl rubber offer superior resistance compared to standard disposable gloves for prolonged contact.[2][3] For incidental contact, nitrile gloves are a suitable option.[4] It is crucial to change gloves immediately upon contamination.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is vital to mitigate the risks associated with this flammable and irritant chemical.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Key Handling and Storage Practices:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use spark-proof tools and explosion-proof equipment.
-
Static Electricity: Ground and bond containers and receiving equipment during transfer to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled for flammable liquids.
-
Container Size: In-use containers in the open laboratory should be kept to the minimum quantity necessary, ideally not exceeding 500ml.[4]
Emergency Procedures: Spills and Exposure
Prompt and correct response to spills and exposures is critical to minimizing harm.
Spill Response Protocol:
| Spill Size | Action |
| Small Spill (manageable by trained personnel) | 1. Alert others in the immediate area. 2. Evacuate non-essential personnel. 3. Ensure proper ventilation and eliminate all ignition sources. 4. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 5. Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6] 6. Decontaminate the spill area with soap and water. |
| Large Spill (requires emergency response) | 1. Evacuate the laboratory immediately. 2. Activate the fire alarm if the spill poses a fire hazard. 3. From a safe location, notify your institution's emergency response team and provide details of the spill.[7] 4. Prevent re-entry to the contaminated area. |
First Aid for Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8] Improper disposal can pose a significant environmental risk.
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container for halogenated organic solvents.[9][10] Do not mix with non-halogenated waste.[10]
-
Container: The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, and within secondary containment.[11]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9] The primary method of disposal for halogenated organic compounds is high-temperature incineration.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.nmsu.edu [safety.nmsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
